Fluvirucin B2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H48N2O5 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
10-[(2R,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C25H48N2O5/c1-5-17-10-8-11-19(7-3)24(30)27-15-9-12-18(6-2)20(14-13-17)32-25-23(29)21(26)22(28)16(4)31-25/h16-23,25,28-29H,5-15,26H2,1-4H3,(H,27,30)/t16-,17?,18?,19?,20?,21+,22-,23+,25-/m0/s1 |
InChI Key |
RSMFLBIGOXZFRL-ADTGDHJBSA-N |
Isomeric SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)N)O)CC)CC |
Canonical SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Synonyms |
fluvirucin B2 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Fluvirucin B2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvirucin B2 is a naturally occurring 14-membered macrolactam with significant promise in the fields of antiviral and antifungal drug discovery. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a compilation of its physicochemical and biological properties. Detailed experimental methodologies for its isolation, purification, and bioactivity assessment are presented to facilitate further research and development. Furthermore, this document elucidates the biosynthetic pathway of this compound, offering insights into its complex enzymatic machinery.
Chemical Structure of this compound
This compound belongs to the fluvirucin family of macrolactams, which are characterized by a 14-membered lactam ring. The core structure of this compound is a polyketide, assembled by a type I polyketide synthase (PKS). A key feature of its structure is the incorporation of a β-alanine starter unit.
The macrolactam ring of this compound is substituted with ethyl groups at positions C-2 and C-10. A distinguishing characteristic of this compound is the glycosidic linkage of an L-mycosamine sugar moiety to the aglycon, known as fluvirucinin B2. L-mycosamine is the 4-epimer of 3-amino-3,6-dideoxy-α-L-talopyranose.
Chemical Structure:
Caption: Simplified representation of this compound's key structural features.
Physicochemical and Spectroscopic Data
Comprehensive physicochemical and spectroscopic data are crucial for the identification and characterization of this compound. The following tables summarize the available data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₇N₂O₆ | |
| Molecular Weight | 471.65 g/mol | |
| Appearance | Amorphous powder | [1] |
| Solubility | Soluble in methanol, DMSO | [2] |
Table 2: Spectroscopic Data for this compound and Related Analogs
| Spectroscopic Technique | Key Observations for Fluvirucin Analogs | Reference |
| ¹H NMR (in MeOD) | Signals corresponding to methyl, ethyl, and methine protons on the macrolactam ring and the aminosugar moiety. | [3] |
| ¹³C NMR (in MeOD) | Resonances for carbonyl, olefinic, and aliphatic carbons of the macrolactam and sugar. | [3] |
| IR (Infrared) | Amide absorptions around 3302 cm⁻¹ and 1643 cm⁻¹. | [1] |
| HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) | [M+H]⁺ ion observed, confirming the molecular formula. For Fluvirucin B7 (a close analog), m/z 457.3287 [M+H]⁺ (calcd 457.3278 for C₂₄H₄₅N₂O₆). | [1] |
Experimental Protocols
Isolation and Purification of this compound
This compound is produced by the fermentation of Actinomadura fulva subsp. indica. The following is a general protocol for its isolation and purification.
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Actinomadura fulva subsp. indica is cultured in a suitable fermentation medium under optimized conditions of temperature, pH, and aeration.
-
Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The supernatant and/or the mycelial cake is extracted with a suitable organic solvent, such as ethyl acetate or butanol.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This may include column chromatography on silica gel, Sephadex LH-20, or other resins to fractionate the components.
-
HPLC Purification: Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.[1]
Biological Activity Assays
The antifungal activity of this compound can be determined using standardized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Protocol:
-
Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., Candida albicans) is prepared to a specific cell density (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).[4]
-
Drug Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control.[7]
The antiviral activity of this compound against influenza virus can be assessed by its ability to inhibit the viral neuraminidase (NA) enzyme. A common method is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8][9]
Protocol:
-
Virus and Compound Preparation: Dilutions of the influenza virus and this compound are prepared in an assay buffer.
-
Incubation: The virus and this compound are pre-incubated together in a 96-well plate to allow for inhibitor binding.
-
Substrate Addition: The fluorescent substrate MUNANA is added to each well.
-
Enzymatic Reaction: The plate is incubated at 37°C to allow the neuraminidase to cleave the substrate.
-
Fluorescence Measurement: The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of this compound that reduces neuraminidase activity by 50%.[8][9]
Biosynthesis and Mechanism of Action
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a Type I polyketide synthase (PKS) and several tailoring enzymes. The biosynthetic gene cluster contains genes encoding the PKS modules, enzymes for the formation of the β-alanine starter unit, and glycosyltransferases for the attachment of the L-mycosamine sugar.[4]
Caption: Simplified biosynthetic pathway of this compound.
Putative Mechanism of Action
The precise molecular mechanisms of action for this compound are still under investigation.
-
Antifungal Activity: The presence of a free amino group on the sugar moiety appears to be important for its antifungal activity.[1][9] It is hypothesized that this compound may interfere with the fungal cell wall integrity or other essential cellular processes. The cell wall integrity (CWI) pathway, involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), is a common target for antifungal agents and represents a potential area of investigation for this compound's mechanism.[10][11]
-
Antiviral Activity: The inhibitory effect on influenza neuraminidase suggests that this compound may act by preventing the release of new viral particles from infected cells. Further studies are needed to understand the specific interactions between this compound and the viral neuraminidase protein.
Conclusion
This compound represents a promising natural product with both antifungal and antiviral properties. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and biological activities, along with established experimental protocols. Further research into its mechanism of action and optimization of its structure could lead to the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ulab360.com [ulab360.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility Testing of Fungi to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Discovery and Isolation of Fluvirucin B2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvirucin B2 is a 14-membered macrolactam polyketide with notable antifungal and antiviral activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, with a focus on the producing microorganism, fermentation process, extraction, and purification protocols. The document summarizes quantitative data, details experimental methodologies, and includes visualizations of the experimental workflow and a proposed mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product drug discovery and development.
Discovery of this compound
This compound is a naturally occurring antibiotic produced by actinomycetes. It belongs to the fluvirucin family of macrolactams, which are characterized by a 14-membered ring structure.
Producing Microorganism
The primary producer of this compound is the actinomycete Actinomadura fulva subsp. indica ATCC 53714. This strain has been identified as a source for the production of this compound and its biosynthetic gene cluster has been successfully identified and characterized.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Actinomadura fulva subsp. indica ATCC 53714. The following table outlines a representative fermentation protocol based on media used for related actinomycetes.
Fermentation Parameters
| Parameter | Value/Composition |
| Producing Organism | Actinomadura fulva subsp. indica ATCC 53714 |
| Fermentation Medium | Dextrose (5 g/L), Soluble Starch (10 g/L), Yeast Extract (2.5 g/L), Tryptone (2.5 g/L), Artificial Marine Salts (10 g/L), CaCO₃ (2 g/L) |
| Inoculum | A 5% (v/v) seed culture grown in the same medium for 2-3 days |
| Temperature | 28°C |
| Agitation | 220 rpm |
| Fermentation Time | 7 days |
| pH | Not specified, typically maintained between 6.5 and 7.5 |
Isolation and Purification of this compound
Following fermentation, this compound is isolated and purified from the fermentation broth through a multi-step process involving extraction and chromatography.
Extraction
The first step in the isolation process is the extraction of the active compound from the fermentation broth.
| Parameter | Description |
| Extraction Solvent | Ethyl Acetate |
| Procedure | The whole fermentation broth is extracted with an equal volume of ethyl acetate. The extraction is typically repeated multiple times to ensure complete recovery of the compound. The organic phases are then pooled and concentrated under reduced pressure to yield a crude extract. |
Purification
The crude extract containing this compound is then subjected to chromatographic techniques to achieve high purity.
| Step | Column Type | Mobile Phase/Eluent |
| 1. Initial Fractionation | Silica Gel Column Chromatography | A gradient of increasing polarity, e.g., from n-hexane to ethyl acetate. |
| 2. Intermediate Purification | Sephadex LH-20 Column Chromatography | Methanol |
| 3. Final Polishing | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | A gradient of acetonitrile in water. |
Quantitative Data
| Stage | Product | Typical Yield Range (per liter of culture) |
| Fermentation | Crude this compound in broth | 10 - 100 mg/L |
| Extraction | Crude Ethyl Acetate Extract | 1 - 5 g/L |
| Purification | Pure this compound | 1 - 10 mg/L |
Experimental Protocols
Fermentation of Actinomadura fulva subsp. indica ATCC 53714
-
Prepare the fermentation medium containing dextrose (5 g/L), soluble starch (10 g/L), yeast extract (2.5 g/L), tryptone (2.5 g/L), artificial marine salts (10 g/L), and CaCO₃ (2 g/L) in deionized water.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
After cooling, inoculate the medium with a 5% (v/v) seed culture of Actinomadura fulva subsp. indica ATCC 53714.
-
Incubate the culture in a shaker incubator at 28°C with agitation at 220 rpm for 7 days.
-
Monitor the production of this compound periodically using analytical techniques such as HPLC.
Extraction of this compound
-
At the end of the fermentation, harvest the entire culture broth.
-
Extract the broth with an equal volume of ethyl acetate in a separation funnel.
-
Shake vigorously for 10-15 minutes and allow the layers to separate.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the organic extracts and concentrate them to dryness using a rotary evaporator at a temperature not exceeding 40°C.
Purification of this compound
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.
-
Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound and concentrate them.
-
Dissolve the partially purified product in methanol and apply it to a Sephadex LH-20 column for size-exclusion chromatography.
-
Elute with methanol and collect fractions.
-
Analyze the fractions and pool those containing the desired compound.
-
For final purification, subject the enriched fraction to RP-HPLC on a C18 column using a water/acetonitrile gradient.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (e.g., Mass Spectrometry and NMR).
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound isolation and purification.
Proposed Antifungal Mechanism of Action
The precise signaling pathway inhibited by this compound is not yet fully elucidated. However, as a macrolactam polyketide, it is plausible that it interferes with the fungal cell wall integrity, a common target for antifungal agents. The following diagram illustrates a generalized fungal cell wall integrity pathway, which represents a potential target for this compound.
Caption: Proposed inhibition of the fungal cell wall integrity pathway by this compound.
Conclusion
This technical guide provides a detailed overview of the discovery and isolation of the antifungal and antiviral compound this compound. By presenting comprehensive information on the producing microorganism, fermentation conditions, and detailed protocols for extraction and purification, this document serves as a valuable resource for the scientific community. The provided workflows and hypothesized mechanism of action offer a foundation for further research and development of this compound as a potential therapeutic agent. Further studies are warranted to elucidate the precise mechanism of action and to optimize the production and purification yields of this promising natural product.
Fluvirucin B2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract: Fluvirucin B2 is a 14-membered macrolactam antibiotic, belonging to the fluvirucin family, which is produced by several strains of actinomycetes.[1][2][3] While the fluvirucin class exhibits a range of biological activities, including antiviral and synergistic antifungal effects, the primary mechanism of action for this compound has been identified as the specific inhibition of the phosphoinositide signaling pathway.[1][4][5] This document provides an in-depth analysis of this mechanism, supported by available quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Inhibition of Phosphatidylinositol-Specific Phospholipase C (PI-PLC)
The central mechanism of action of this compound is its ability to inhibit Phosphatidylinositol-specific phospholipase C (PI-PLC).[4] PI-PLC is a crucial enzyme in cellular signal transduction. Upon activation by upstream signals, such as those from growth factor receptors, PI-PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. This cleavage generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers propagate the signal downstream, leading to various cellular responses, including calcium mobilization and protein kinase C activation.
This compound exerts its effect by directly inhibiting the enzymatic activity of PI-PLC, thereby blocking the entire downstream signaling cascade.[4] This inhibition has been demonstrated to prevent physiological responses that are dependent on PI turnover, such as the rapid morphological changes in cells induced by epidermal growth factor (EGF).[4] Notably, the action of this compound is specific, as it does not significantly inhibit phosphatidylinositol synthesis or general macromolecular synthesis.[4]
Caption: this compound inhibits PI-PLC, blocking PIP2 hydrolysis and downstream signaling.
Quantitative Data: Potency of Inhibition
The inhibitory activity of this compound against PI-PLC has been quantified, providing a measure of its potency. The data is summarized in the table below.
| Compound | Target Enzyme | Enzyme Source | IC50 Value | Reference |
| This compound | Phosphatidylinositol-specific phospholipase C (PI-PLC) | A431 cell cytosol | 1.6 µg/mL | [4] |
Experimental Protocols & Methodologies
The mechanism of this compound was elucidated through a combination of in vitro enzymatic assays and cell-based functional assays.
This assay directly measures the effect of this compound on the enzymatic activity of PI-PLC.
-
Objective: To determine the concentration of this compound required to inhibit 50% of PI-PLC activity (IC50).
-
Methodology:
-
Enzyme Preparation: A cytosolic fraction containing PI-PLC is prepared from A431 cells.
-
Substrate Preparation: A suitable substrate, typically radiolabeled Phosphatidylinositol 4,5-bisphosphate ([³H]PIP2), is prepared in a reaction buffer.
-
Incubation: The enzyme preparation is incubated with the substrate in the presence of varying concentrations of this compound. A control reaction is run without the inhibitor.
-
Reaction Quenching & Extraction: The reaction is stopped, and the water-soluble product ([³H]IP3) is separated from the lipid substrate.
-
Quantification: The amount of radiolabeled IP3 produced is measured using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the data is plotted to determine the IC50 value.
-
Caption: Workflow for the in vitro PI-PLC enzymatic inhibition assay.
This assay confirms that this compound is active in a cellular context and can inhibit a physiological process known to be dependent on PI-PLC signaling.
-
Objective: To visually confirm the inhibition of the PI-PLC pathway in living cells.
-
Methodology:
-
Cell Culture: A431 cells are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with this compound for a defined period.
-
Stimulation: The cells are then stimulated with Epidermal Growth Factor (EGF), which is known to activate the PI-PLC pathway and cause rapid cell rounding.
-
Observation: The morphology of the cells is observed using microscopy.
-
Result: In the absence of the inhibitor, EGF induces cell rounding. The presence of this compound prevents this morphological change, demonstrating its inhibitory effect on the signaling pathway within the cell.[4]
-
Other Biological Activities
While the primary mechanism is PI-PLC inhibition, compounds of the fluvirucin family have shown other biological activities. For instance, certain N-acetylated fluvirucins (B6, B9, B10) exhibit synergistic antifungal activity with fluconazole against resistant strains of Candida albicans, even though they are inactive alone.[5] This suggests that while this compound's main role is defined, the broader macrolactam scaffold may have the potential to interfere with other cellular processes, possibly related to cell membrane or wall integrity, in specific contexts or in combination with other agents. The free amino group on the sugar moiety appears to be important for general antimicrobial activity.[5]
Conclusion
The core mechanism of action of this compound is the specific and potent inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC). This blockade of a critical enzyme in the phosphoinositide signaling pathway prevents the generation of second messengers IP3 and DAG, thereby disrupting downstream cellular responses. This targeted action, combined with a lack of significant impact on general macromolecular synthesis, distinguishes this compound as a specific signaling inhibitor.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of phosphatidylinositol-specific phospholipase C activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluvirucins B7–B10, new antifungal macrolactams from a marine-derived Nonomuraea sp. MYH522 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Production of Fluvirucin B2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the production of Fluvirucin B2, a 14-membered macrolactam with recognized antifungal and antiviral properties. The core focus is on the producing organism, its taxonomy, the intricate biosynthetic pathway, and the experimental methodologies employed in its study. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.
The Producing Organism and its Taxonomy
This compound is synthesized by the actinomycete, Actinomadura fulva subsp. indica ATCC 53714.[1][2][3] Actinomycetes are a group of Gram-positive bacteria known for their production of a wide array of secondary metabolites, including many clinically significant antibiotics. The taxonomic classification of this organism is as follows:
| Taxonomic Rank | Classification |
| Domain | Bacteria |
| Phylum | Actinomycetota |
| Class | Actinomycetes |
| Order | Actinomycetales |
| Family | Thermomonosporaceae |
| Genus | Actinomadura |
| Species | Actinomadura fulva |
| Subspecies | indica |
| Strain | ATCC 53714 |
Initial studies also identified strains L407-5 and R516-16, classified as maduromycetes, as producers of this compound.[4] The broader group of fluvirucins are produced by various rare actinomycetes, including species from the genera Microtetraspora, Saccharothrix, Nonomuraea, and Nocardiopsis.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster. The identified cluster in Actinomadura fulva subsp. indica ATCC 53714 contains genes for three polyketide synthases (PKSs), enzymes for β-amino acid incorporation, a decarboxylase, and an amidohydrolase.[1][2][3]
The biosynthesis initiates with the formation of a β-alanine starter unit, a key feature of the fluvirucin skeleton. The adenylation enzyme FlvN plays a crucial role in the selective incorporation of a β-amino acid substrate, showing a strong preference for L-aspartate.[1][2] The polyketide backbone is then assembled by the PKS machinery.
Proposed Biosynthetic Pathway
The proposed pathway for the formation of the β-alanine starter unit and its incorporation into the fluvirucin backbone is depicted below. This pathway involves the conversion of L-aspartate to β-alanine, which is then loaded onto the PKS assembly line.
Experimental Protocols
This section details the key experimental methodologies employed in the study of this compound biosynthesis.
General Microbial and Molecular Biology Techniques
Standard protocols were utilized for the cultivation of E. coli and Actinomadura fulva subsp. indica. This includes the preparation of specific growth media (e.g., LB for E. coli, ISP2 for Actinomadura), plasmid DNA isolation, and gene cloning procedures.
Identification of the this compound Biosynthetic Gene Cluster
The biosynthetic gene cluster for this compound was identified through a genome mining approach. The genomic DNA of Actinomadura fulva subsp. indica ATCC 53714 was sequenced, and the resulting data was screened for sequences homologous to known polyketide synthase genes.
Gene Disruption and Heterologous Expression
To confirm the function of the identified gene cluster, gene disruption experiments can be performed. This involves inactivating a key biosynthetic gene within the cluster in the native producer and observing the subsequent loss of this compound production. Additionally, the entire gene cluster or specific genes can be expressed in a heterologous host, such as a model Streptomyces strain, to confirm their role in biosynthesis.
Overexpression and Purification of Biosynthetic Enzymes
For in vitro characterization, the biosynthetic enzymes, such as the adenylation enzyme FlvN, were overexpressed in E. coli. The general workflow for this process is outlined below.
Biochemical Assays
The substrate specificity of the adenylation enzyme FlvN was determined using an enzyme-coupled malachite green assay. This assay measures the release of pyrophosphate (PPi) during the aminoacyl-AMP formation, which is indicative of substrate adenylation.
Production, Isolation, and Analysis of this compound
For the production of this compound, Actinomadura fulva subsp. indica was cultivated in a suitable production medium. The compound was then extracted from the culture broth using organic solvents. Purification was achieved through a series of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC). The structure of the purified this compound was confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Quantitative analysis of production can be performed using a calibrated HPLC method.
Quantitative Data
The following table summarizes the substrate specificity of the adenylation enzyme FlvN, a key enzyme in the this compound biosynthetic pathway. The data is presented as relative activity compared to the preferred substrate, L-aspartate.
| Substrate | Relative Activity (%) |
| L-Aspartate | 100 |
| L-Glutamate | < 5 |
| β-Alanine | < 5 |
| L-Alanine | < 5 |
| Glycine | < 5 |
| L-Serine | < 5 |
Data derived from Miyanaga et al., Biosci. Biotechnol. Biochem., 2016.
This in-depth guide provides a comprehensive overview of the production of this compound, from the producing organism to the intricacies of its biosynthesis. The detailed methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Sequence, Cloning, and Analysis of the Fluvirucin B1 Polyketide Syn-thase from Actinomadura vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluvirucin B2: A Technical Guide on its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvirucin B2, a member of the fluvirucin family of antibiotics produced by actinomycetes, has demonstrated inhibitory activity against Influenza A virus. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antiviral properties. While quantitative data on its broad antiviral spectrum remains limited in publicly available literature, this document consolidates the known information regarding its mechanism of action, the methodologies used for its initial characterization, and the potential signaling pathways involved in its antiviral effect. This guide aims to serve as a foundational resource for researchers interested in the further exploration and development of this compound as a potential antiviral agent.
Introduction
Fluvirucins are a series of structurally related antibiotics isolated from various actinomycete strains. Among them, this compound has been identified as possessing specific activity against Influenza A virus. Its unique structure and mechanism of action make it a subject of interest for antiviral research and development. This document details the known antiviral activity spectrum, mechanism of action, and relevant experimental protocols associated with this compound.
Antiviral Activity Spectrum
Currently, the publicly available scientific literature primarily describes the activity of this compound against the Influenza A virus, specifically the Victoria strain. This activity was determined using a cytopathic effect (CPE) reduction assay in Madin-Darby canine kidney (MDCK) cells.
Table 1: Quantitative Antiviral and Enzymatic Inhibition Data for this compound
| Target | Metric | Value | Cell Line / System | Assay Type |
| Influenza A virus (Victoria strain) | Activity | Potent inhibitory activity | Madin-Darby Canine Kidney (MDCK) cells | Cytopathic Effect (CPE) Reduction Assay |
| Phosphatidylinositol-specific Phospholipase C (PI-PLC) | IC50 | 1.6 µg/mL | A431 cell cytosol | Enzymatic Assay |
Note: Specific EC50 or IC50 values for the antiviral activity of this compound against Influenza A virus strains are not currently available in the reviewed literature. The term "potent inhibitory activity" is used as a qualitative descriptor from the source material.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC). PI-PLC is a crucial enzyme in cellular signaling, responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
The disruption of the PI-PLC signaling pathway is understood to interfere with the replication of the Influenza A virus. The PI3K/Akt signaling pathway, which is downstream of PI-PLC activation, has been shown to be important for efficient influenza virus replication. By inhibiting PI-PLC, this compound likely prevents the activation of this pro-viral pathway.
Proposed Antiviral Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound's inhibition of PI-PLC may disrupt the influenza A virus replication cycle.
Caption: Proposed mechanism of this compound antiviral activity.
Experimental Protocols
While the specific, detailed protocol for the cytopathic effect (CPE) reduction assay used in the initial characterization of this compound is not available, a general methodology for such an assay for influenza virus is described below.
General Cytopathic Effect (CPE) Reduction Assay for Influenza Virus
This assay is designed to determine the concentration of an antiviral compound that is required to inhibit the virus-induced destruction of host cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., Victoria strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Test compound (this compound)
-
96-well cell culture plates
-
Cell viability stain (e.g., Crystal Violet, Neutral Red)
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Infection and Treatment:
-
Remove the growth medium from the confluent MDCK cell monolayers.
-
Add the prepared dilutions of this compound to the wells.
-
Infect the cells with a predetermined titer of Influenza A virus.
-
Include appropriate controls: cells only (no virus, no compound), cells with virus (no compound), and cells with compound (no virus).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).
-
Staining:
-
Remove the medium from the wells.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with a viability stain (e.g., 0.5% Crystal Violet solution).
-
-
Quantification:
-
After washing and drying the plates, the retained stain is solubilized.
-
The absorbance is read on a plate reader at the appropriate wavelength.
-
The percentage of CPE inhibition is calculated relative to the control wells.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a cytopathic effect reduction assay.
Caption: General workflow for a CPE reduction assay.
Conclusion and Future Directions
This compound presents an interesting scaffold for the development of novel antiviral agents against Influenza A virus. Its unique mechanism of action, targeting the host PI-PLC enzyme, offers a potential advantage in overcoming viral resistance mechanisms that often plague direct-acting antivirals. However, the current body of knowledge is limited. To fully assess the therapeutic potential of this compound, further research is critically needed in the following areas:
-
Quantitative Antiviral Spectrum: Determination of EC50 and IC50 values against a broad panel of influenza A and B strains, including seasonal and pandemic isolates.
-
Detailed Mechanistic Studies: Elucidation of the precise downstream effects of PI-PLC inhibition on the various stages of the influenza virus life cycle.
-
In Vivo Efficacy and Toxicity: Evaluation of the antiviral efficacy and safety profile of this compound in relevant animal models of influenza infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize antiviral potency and pharmacokinetic properties.
This technical guide summarizes the existing data on this compound and is intended to stimulate further investigation into this promising antiviral compound.
Fluvirucin B2: A Technical Guide on its Physical and Chemical Properties for Drug Discovery Professionals
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvirucin B2 is a naturally occurring macrolactam antibiotic belonging to the fluvirucin family. These compounds are produced by various species of actinomycetes, notably from the genera Actinomadura and Nonomuraea.[1][2] First reported in the early 1990s, this compound has garnered interest within the scientific community primarily for its potent antiviral activity against the influenza A virus.[1][3] Structurally, it is characterized by a 14-membered macrolactam ring glycosidically linked to an aminosugar moiety, specifically 3-amino-3,6-dideoxy-L-mannose (also known as L-mycosamine).[3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details relevant experimental protocols, and visualizes key workflows and conceptual pathways pertinent to its study.
Physical and Chemical Properties of this compound
The definitive quantitative physical and spectral data for this compound are primarily detailed in the initial discovery literature. While foundational, access to these specific values can be limited. This section compiles the confirmed properties and outlines the analytical methods used for characterization.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₈N₂O₅ | [MedChemExpress] |
| Molecular Weight | 456.66 g/mol | [MedChemExpress] |
| CAS Number | 137120-28-6 | [MedChemExpress] |
| Appearance | Amorphous Powder (inferred from related fluvirucins) | [2] |
| Melting Point | Data not available in the reviewed literature | |
| Solubility | Data not available in the reviewed literature | |
| Optical Rotation | Data not available in the reviewed literature |
Spectroscopic Data
The structure of this compound was originally elucidated using a combination of spectroscopic techniques. While the specific spectral data is not publicly available, the methodologies employed are standard for natural product characterization.
| Spectroscopic Technique | Purpose in Structural Elucidation |
| ¹H NMR Spectroscopy | Determines the number and types of protons, their connectivity, and stereochemical relationships. |
| ¹³C NMR Spectroscopy | Determines the number and types of carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Identifies key functional groups, such as amides (present in the macrolactam ring) and hydroxyl groups. |
| UV-Visible Spectroscopy | Identifies chromophores within the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition, and provides structural information through fragmentation patterns. |
Experimental Protocols
Detailed experimental protocols for the study of this compound are crucial for reproducibility and further research. The following sections provide methodologies for its isolation and the assessment of its biological activity, based on established practices for this class of compounds.
Protocol 1: Isolation and Purification of this compound from Actinomadura sp.
This protocol describes a general method for the isolation and purification of this compound from a fermentation culture of a producing actinomycete strain, such as L407-5 or R516-16.[1]
1. Fermentation:
- Inoculate a seed culture of the Actinomadura sp. strain in a suitable broth medium (e.g., yeast extract-malt extract broth).
- Incubate the seed culture at 28-30°C for 2-3 days with agitation.
- Transfer the seed culture to a production-scale fermenter containing a suitable production medium.
- Continue fermentation for 5-7 days at 28-30°C with controlled aeration and agitation.
2. Extraction:
- Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
- Extract the mycelial cake and the filtered broth separately with an organic solvent such as ethyl acetate or butanol.
- Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
- Subject the crude extract to column chromatography on silica gel.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with methanol.
- Collect fractions and monitor them by thin-layer chromatography (TLC) and a bioassay (e.g., anti-influenza activity).
- Pool the active fractions and subject them to further purification steps, which may include Sephadex LH-20 chromatography and/or preparative reverse-phase high-performance liquid chromatography (RP-HPLC) until a pure compound is obtained.
Protocol 2: Antiviral Activity Assessment using a Cytopathic Effect (CPE) Reduction Assay
This protocol outlines a method to determine the in vitro antiviral activity of this compound against influenza A virus using Madin-Darby Canine Kidney (MDCK) cells.[1]
1. Cell Culture:
- Culture MDCK cells in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- Seed the MDCK cells into 96-well microtiter plates to form a confluent monolayer.
2. Virus Infection and Compound Treatment:
- Wash the cell monolayer with serum-free medium.
- Prepare serial dilutions of this compound in serum-free medium containing trypsin (to facilitate viral entry).
- Pre-incubate the cells with the compound dilutions for 1 hour.
- Infect the cells with a predetermined titer of influenza A virus (e.g., A/Victoria/3/75). Include uninfected cell controls and untreated virus-infected controls.
3. Incubation and CPE Observation:
- Incubate the plates at 34-37°C for 48-72 hours.
- Visually inspect the cells daily under a microscope for the appearance of viral cytopathic effect (CPE), which includes cell rounding, detachment, and lysis.
4. Quantification of Antiviral Activity:
- After the incubation period, quantify cell viability. A common method is to stain the remaining adherent cells with a crystal violet solution.
- Lyse the cells and measure the absorbance of the retained stain using a microplate reader.
- Calculate the 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits the viral CPE by 50% compared to the untreated virus control.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which this compound exerts its anti-influenza A virus activity has not been extensively detailed in the available literature. It is known to inhibit the virus, but the specific viral or host cell target has not been fully elucidated. To provide a conceptual framework, the following diagram illustrates the general life cycle of the influenza A virus, highlighting potential stages that could be targeted by antiviral compounds like this compound.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unearthing the Source: A Technical Guide to the Natural Habitat and Production of Fluvirucin B2
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural origins and cultivation of microorganisms responsible for producing Fluvirucin B2, a 14-membered macrolactam with noteworthy antifungal and antiviral properties. This document provides a comprehensive overview of the known producing organisms, their habitats, detailed experimental protocols for their isolation and fermentation, and an examination of the biosynthetic pathway leading to this compound.
The Producers: Unveiling the Microbial Sources of this compound
This compound is a secondary metabolite primarily produced by filamentous bacteria belonging to the order Actinomycetales, commonly known as actinomycetes. These microorganisms are renowned for their ability to synthesize a vast array of bioactive compounds.
The identified producers of this compound and its analogs are members of the genera Actinomadura and Nonomuraea. Specifically, Actinomadura fulva subsp. indica ATCC 53714 has been identified as a producer of a macrolactam disaccharide within an antimicrobial complex. Furthermore, marine-derived species of Nonomuraea have also been shown to produce fluvirucins.
| Producing Organism | Compound(s) | Habitat Type |
| Actinomadura fulva subsp. indica ATCC 53714 | Antimicrobial complex containing macrolactam disaccharide | Likely soil-derived |
| Nonomuraea sp. MYH522 | Fluvirucins B7-B10 | Marine sediment |
| Actinomadura sp. | Fluvirucins | Generally found in soil and muddy habitats |
Table 1: Known Producers of Fluvirucins and their Habitats
Natural Habitat and Isolation
Actinomycetes are ubiquitous in nature, with a significant presence in terrestrial and marine environments. The specific natural habitats of this compound producers are indicative of the broader ecological distribution of the Actinomadura and Nonomuraea genera.
Terrestrial Sources
Actinomadura species are frequently isolated from soil. For instance, Actinomadura rhizosphaerae sp. nov. was isolated from the rhizosphere soil of the plant Azadirachta indica[1]. Another novel species, Actinomadura graeca sp. nov., was discovered in a soil sample from Santorini, Greece[2]. While the exact isolation source of Actinomadura fulva subsp. indica ATCC 53714 is not explicitly detailed in the available literature, its classification strongly suggests a soil origin.
Marine Sources
Recent studies have highlighted the importance of marine environments as a rich source of novel actinomycetes. A marine-derived actinomycete, Nonomuraea sp. MYH522, was found to produce new fluvirucin analogs, Fluvirucins B7-B10[3]. This strain was isolated from marine sediment, underscoring the potential of marine ecosystems for discovering new Fluvirucin producers.
Experimental Protocols
This section provides detailed methodologies for the isolation, cultivation, and fermentation of this compound-producing actinomycetes.
Isolation of Actinomycetes from Soil
This protocol is a general method suitable for the isolation of Actinomadura from soil samples.
Materials:
-
Sterile soil collection bags or containers
-
Sterile spatulas and sieves
-
Sterile distilled water
-
Sterile 10 mL test tubes
-
Pipettes and pipette tips
-
Water bath
-
Incubator
-
Isolation media (e.g., Chitin-Vitamins B Medium)
-
Antifungal and antibacterial agents (e.g., cycloheximide, nalidixic acid)
Protocol:
-
Sample Collection: Aseptically collect soil samples from the desired location, preferably from the rhizosphere of plants, and place them in sterile containers.
-
Pre-treatment: Air-dry the soil sample in a laminar flow hood for 24 hours. This step helps to reduce the number of fast-growing bacteria.
-
Serial Dilution:
-
Add 1 gram of the dried soil sample to a test tube containing 9 mL of sterile distilled water.
-
Vortex the suspension vigorously for 1 minute.
-
Perform a serial dilution up to 10⁻⁶.
-
-
Heat Shock Treatment: To further select for spore-forming actinomycetes, incubate the diluted samples in a water bath at 55°C for 10 minutes.
-
Plating:
-
Pipette 100 µL of each of the final three dilutions (10⁻⁴, 10⁻⁵, and 10⁻⁶) onto plates of Chitin-Vitamins B Medium supplemented with an antifungal agent (e.g., 50 µg/mL cycloheximide) and an antibacterial agent (e.g., 25 µg/mL nalidixic acid) to inhibit fungal and Gram-negative bacterial growth.
-
Spread the suspension evenly using a sterile spreader.
-
-
Incubation: Incubate the plates at 28-30°C for 14-21 days.
-
Isolation and Purification:
-
Observe the plates for colonies exhibiting the characteristic morphology of actinomycetes (dry, chalky, and often pigmented).
-
Pick individual colonies and streak them onto fresh plates of the same medium to obtain pure cultures.
-
Isolation of Actinomycetes from Marine Sediment
This protocol is adapted for the isolation of Nonomuraea from marine sediment.
Materials:
-
Sterile sediment collection tubes
-
Sterile artificial seawater (ASW)
-
Sterile spatulas
-
Vortex mixer
-
Water bath
-
Incubator
-
Isolation media (e.g., Starch Casein Agar prepared with 50% seawater)
-
Antifungal and antibacterial agents
Protocol:
-
Sample Collection: Collect marine sediment samples using sterile tubes.
-
Pre-treatment:
-
Suspend 1 gram of the sediment sample in 9 mL of sterile ASW.
-
Vortex thoroughly.
-
-
Heat Shock Treatment: Heat the suspension in a water bath at 55°C for 10 minutes.
-
Plating:
-
Perform a serial dilution in sterile ASW.
-
Plate 100 µL of the desired dilutions onto Starch Casein Agar plates prepared with 50% seawater and supplemented with antifungal and antibacterial agents.
-
-
Incubation: Incubate the plates at 28°C for 3-4 weeks.
-
Isolation and Purification: Follow the same procedure as for soil isolates.
Fermentation Protocol for this compound Production
The following is a proposed fermentation protocol for the production of this compound based on media used for other Actinomadura and Nonomuraea species. Optimization of media components and fermentation parameters is recommended for maximizing yield.
Seed Culture Medium (per liter):
-
Dextrose: 18 g
-
Soytone: 8 g
-
CaCO₃: 4 g
-
Yeast Extract: 2 g
-
NaCl: 1 g
-
Adjust pH to 7.3
Production Medium (per liter):
-
Soluble Starch: 20 g
-
Casamino Acids: 8 g
-
CaCO₃: 3 g
-
Proteose Peptone No. 3: 2 g
-
Yeast Extract: 2 g
-
Dextrose: 1 g
Protocol:
-
Inoculum Preparation:
-
Inoculate a loopful of a pure culture of the producer strain into a 250 mL flask containing 50 mL of seed culture medium.
-
Incubate at 30°C on a rotary shaker at 200 RPM for 5 days.
-
-
Production Fermentation:
-
Transfer the seed culture to a larger fermentation vessel containing the production medium. An inoculum size of 5-10% (v/v) is recommended. For example, use a 50 mL seed culture to inoculate a 1 L production culture.
-
A large-scale fermentation of 18 L has been reported for the production of fluvirucins from a Nonomuraea species[3].
-
Incubate the production culture at 30°C with shaking at 200 RPM for 10 days.
-
-
Extraction and Purification:
-
After fermentation, extract the whole broth with an equal volume of ethyl acetate.
-
Separate the organic layer and evaporate to dryness under reduced pressure to obtain the crude extract.
-
The crude extract can then be subjected to further purification steps such as column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to isolate pure this compound.
-
Biosynthesis of this compound
The biosynthesis of this compound follows a polyketide synthase (PKS) pathway. The biosynthetic gene cluster from Actinomadura fulva subsp. indica ATCC 53714 has been identified and characterized. A key feature of the fluvirucin structure is the β-alanine starter unit.
The proposed biosynthetic pathway begins with the selective recognition and activation of L-aspartate by an adenylation enzyme (FlvN). This is followed by a series of enzymatic reactions including ligation to an acyl carrier protein (ACP), decarboxylation to form a β-alanyl intermediate, and subsequent chain extensions by the PKS modules.
Below is a simplified diagram of the initial steps in the this compound biosynthetic pathway.
Figure 1: Proposed initial steps in the biosynthesis of the β-alanine starter unit for this compound.
This guide provides a foundational understanding of the natural sources and production of this compound. Further research into optimizing fermentation conditions and exploring diverse environments for novel producer strains will be crucial for advancing the development of this promising class of bioactive compounds.
References
- 1. Actinomadura rhizosphaerae sp. nov., isolated from rhizosphere soil of the plant Azadirachta indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actinomadura graeca sp. nov.: A novel producer of the macrocyclic antibiotic zelkovamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluvirucins B7–B10, new antifungal macrolactams from a marine-derived Nonomuraea sp. MYH522 - PMC [pmc.ncbi.nlm.nih.gov]
Fluvirucin B2: A Technical Review of a Bioactive Macrolactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvirucin B2 is a member of the fluvirucin family, a series of 14-membered macrolactam antibiotics produced by various species of actinomycetes.[1][2] These natural products have garnered interest due to their diverse biological activities, including antifungal and antiviral properties.[2][3] This technical guide provides a comprehensive review of the existing research on this compound, focusing on its biosynthesis, biological activities, and the experimental methodologies used for its characterization. While specific quantitative data on its bioactivity is sparse in publicly available literature, this review consolidates the known information and presents it in a structured format to aid researchers and drug development professionals.
Physicochemical Properties
This compound is structurally characterized by a 14-membered macrolactam ring glycosidically linked to L-mycosamine, a 3-amino-3,6-dideoxy-L-mannose.[3][4] The aglycone core features a polyketide-derived backbone.[1]
| Property | Value | Reference |
| Molecular Formula | C28H52N2O6 | [Calculated] |
| Molecular Weight | 528.72 g/mol | [Calculated] |
| Class | Macrolactam Glycoside | [1] |
| Producing Organisms | Actinomadura fulva subsp. indica ATCC 53714, other unidentified actinomycete strains | [5][6] |
Biological Activity
This compound has been reported to exhibit both antifungal and antiviral activities.[2]
Antifungal Activity
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | Not Available | |
| Aspergillus fumigatus | Af293 | Not Available | |
| Cryptococcus neoformans | H99 | Not Available | |
| Trichophyton rubrum | Not Available |
Antiviral Activity
This compound has shown inhibitory activity against Influenza A virus.[3] The antiviral efficacy is typically quantified by the 50% inhibitory concentration (IC50). Specific IC50 values for this compound are not detailed in the accessible literature.
| Virus Strain | Cell Line | IC50 (µM) | Reference |
| Influenza A/Victoria/3/75 (H3N2) | MDCK | Not Available | [3] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.[7][8]
1. Inoculum Preparation:
- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- A suspension of the fungal colonies is prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
- The suspension is further diluted in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[9]
2. Assay Plate Preparation:
- This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
- Each well receives 100 µL of the diluted compound.
3. Inoculation and Incubation:
- 100 µL of the prepared fungal inoculum is added to each well of the microtiter plate.
- Positive (no drug) and negative (no inoculum) controls are included.
- The plate is incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control.[10]
Antiviral Activity Assay: Cytopathic Effect (CPE) Reduction Assay
The CPE reduction assay is a common method to evaluate the in vitro antiviral activity of a compound.[11][12]
1. Cell Culture and Virus Preparation:
- A suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is cultured in 96-well plates to form a confluent monolayer.[3]
- A stock of the target virus (e.g., Influenza A virus) is prepared and its titer is determined (e.g., as Tissue Culture Infectious Dose 50 - TCID50).
2. Compound Preparation and Treatment:
- This compound is dissolved and serially diluted in cell culture medium.
- The culture medium is removed from the cell monolayers, and the diluted compound is added to the wells.
3. Virus Infection:
- The cells are then infected with a predetermined amount of the virus (e.g., 100 TCID50).
- Virus control (cells + virus, no compound), cell control (cells only), and compound toxicity control (cells + compound, no virus) wells are included.
4. Incubation and CPE Observation:
- The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause a cytopathic effect in the virus control wells (typically 2-4 days).
- The extent of CPE (e.g., cell rounding, detachment) is observed microscopically.
5. Quantification of Antiviral Activity:
- Cell viability is quantified using a suitable method, such as staining with crystal violet or using a tetrazolium-based colorimetric assay (e.g., MTT).[13]
- The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the viral CPE by 50% compared to the virus control.[14]
Biosynthesis of this compound
The biosynthetic gene cluster for this compound has been identified in Actinomadura fulva subsp. indica ATCC 53714.[5] The pathway involves a type I polyketide synthase (PKS) and several other key enzymes for the formation of the β-alanine starter unit and the subsequent glycosylation.[1][15]
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the general understanding of macrolactam antifungal agents, it is likely to interfere with fungal cell wall or membrane integrity.[4][16][17] Many antifungal agents target the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[2][18] The diagram below illustrates a generalized mechanism for antifungal agents that disrupt the fungal cell membrane.
Caption: Generalized mechanism of antifungal action via cell membrane disruption.
Conclusion
This compound remains a molecule of interest due to its reported antifungal and antiviral activities. While the biosynthetic pathway is beginning to be understood, a significant gap exists in the public domain regarding specific quantitative data on its biological efficacy and its precise mechanism of action. Further research is warranted to fully characterize its therapeutic potential. This guide provides a framework for researchers to build upon, highlighting both what is known and what remains to be discovered about this intriguing natural product.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanisms of action of systemic antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. Identification of the this compound (Sch 38518) Biosynthetic Gene Cluster from Actinomadura fulva subsp. indica ATCC 53714: substrate Specificity of the β-Amino Acid Selective Adenylating Enzyme FlvN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antifungal susceptibilities of Candida species isolated from the blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
- 15. tandfonline.com [tandfonline.com]
- 16. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Fluvirucin B2: A Technical Overview of its Chemical Properties, Biosynthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvirucin B2 is a naturally occurring 14-membered macrolactam glycoside with notable biological activities. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and molecular formula. A detailed exploration of its biosynthetic pathway is presented, complete with a visual representation of the enzymatic steps involved. Furthermore, this document summarizes the current understanding of this compound's biological effects, with a focus on its inhibitory action against phosphatidylinositol-specific phospholipase C and its antiviral properties against the influenza A virus. Quantitative data from key studies are presented in a structured format, and the methodologies for the cited experiments are detailed to facilitate reproducibility and further investigation.
Chemical and Physical Properties
This compound is a complex macrolactam characterized by a 14-membered ring structure with an attached aminosugar moiety. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 137120-28-6 | [1] |
| Molecular Formula | C25H48N2O5 | [1] |
| Molecular Weight | 456.66 g/mol | [1] |
| Synonyms | Sch 38518 |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions orchestrated by a dedicated gene cluster. The pathway commences with the formation of a β-alanine starter unit, which is then elongated by a polyketide synthase (PKS) assembly line. The following diagram illustrates the proposed biosynthetic pathway.
Biological Activity and Mechanism of Action
This compound has been shown to exhibit distinct biological activities, including enzyme inhibition and antiviral effects.
Inhibition of Phosphatidylinositol-Specific Phospholipase C (PI-PLC)
A significant biochemical activity of this compound is its ability to inhibit phosphatidylinositol-specific phospholipase C (PI-PLC). Research has demonstrated that this compound can inhibit PI-PLC in the cytosol of A431 cells.
| Target Enzyme | Source | IC50 | Reference |
| Phosphatidylinositol-Specific Phospholipase C (PI-PLC) | A431 cell cytosol | 1.6 µg/mL |
The inhibition of PI-PLC suggests a potential role for this compound in modulating cellular signaling pathways that are dependent on inositol phosphate second messengers.
Antiviral Activity against Influenza A Virus
This compound has been identified as an antibiotic with activity against the influenza A virus.[2] This antiviral property was determined through a cytopathic effect (CPE) reduction assay.
While the precise molecular mechanism of its anti-influenza activity has not been fully elucidated, the inhibition of host cell factors, such as PI-PLC, may play a role. The phosphatidylinositol signaling pathway is known to be involved in the replication of several viruses, and its disruption could interfere with the viral life cycle.
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity
The antiviral activity of this compound against the influenza A virus was assessed using a cytopathic effect (CPE) reduction assay in Madin-Darby canine kidney (MDCK) cells.[2] While the specific detailed protocol for this compound is not publicly available, a general methodology for such an assay is as follows:
-
Cell Seeding: MDCK cells are seeded into 96-well microtiter plates and cultured until a confluent monolayer is formed.
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of test concentrations.
-
Virus Inoculation: The cell monolayers are washed and then inoculated with a standardized amount of influenza A virus.
-
Compound Treatment: Immediately after virus inoculation, the different dilutions of this compound are added to the respective wells. Control wells include virus-only (no compound) and cell-only (no virus, no compound) controls.
-
Incubation: The plates are incubated at an appropriate temperature and CO2 concentration for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 2-4 days).
-
CPE Observation and Quantification: The cell monolayers are observed microscopically for the presence and extent of CPE. The reduction in CPE in the presence of the compound is quantified. This can be done visually or by using a cell viability dye (e.g., neutral red, crystal violet) followed by spectrophotometric measurement.
-
Data Analysis: The concentration of the compound that reduces the cytopathic effect by 50% (EC50) is calculated from the dose-response curve.
Conclusion
This compound is a macrolactam antibiotic with a well-characterized chemical structure and a complex biosynthetic pathway. Its demonstrated biological activities, particularly the inhibition of PI-PLC and its antiviral effects against the influenza A virus, make it a molecule of interest for further research and potential therapeutic development. The detailed information provided in this guide serves as a valuable resource for scientists and researchers working in the fields of natural product chemistry, microbiology, and antiviral drug discovery. Further investigation is warranted to fully elucidate the molecular mechanisms underlying its antiviral activity and to explore its therapeutic potential.
References
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aminosugar Moiety of Fluvirucin B2: A Linchpin for Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvirucin B2 is a 14-membered macrolactam antibiotic belonging to the fluvirucin family of natural products. These compounds are produced by various actinomycete strains and have garnered significant interest due to their diverse biological activities, including antifungal, antiviral, and antibacterial properties.[1][2] A defining structural feature of the fluvirucins is the presence of an aminosugar moiety glycosidically linked to the macrolactam core. In this compound, this sugar is L-mycosamine (3-amino-3,6-dideoxy-L-mannose). This technical guide delves into the critical biological function of this aminosugar moiety, summarizing key structure-activity relationship data, providing detailed experimental methodologies, and visualizing its role in a newly identified signaling pathway.
The aminosugar portion of this compound is not merely a passive structural component but is intrinsically linked to its bioactivity. As this guide will detail, modification of the amino group on this sugar residue has profound consequences for the compound's antimicrobial efficacy, highlighting its importance as a pharmacophore. Furthermore, recent findings have identified this compound as an inhibitor of phosphatidylinositol-specific phospholipase C (PI-PLC), a key enzyme in cellular signaling.[3] This discovery opens new avenues for understanding its mechanism of action and for the rational design of novel therapeutics.
Data Presentation: Structure-Activity Relationship of the Aminosugar Moiety
| Compound/Analog | Modification of Aminosugar | Antifungal/Antibacterial Activity (Standalone) | Synergistic Activity with Fluconazole | Reference |
| This compound | Free amino group on L-mycosamine | Active | Not Reported | [1] |
| N-acetylated Fluvirucins (e.g., Fluvirucin B6, B9, B10) | Acetylated amino group | Inactive | Synergistic against fluconazole-resistant Candida albicans | [2] |
This stark difference in activity underscores the aminosugar's free amino group as a key determinant for the molecule's ability to exert its antimicrobial effects. The observation of synergistic activity with fluconazole for the N-acetylated derivatives suggests that while direct antimicrobial action is lost, the molecule may still interact with fungal cellular pathways, potentially weakening the cell to the action of other antifungals.
Experimental Protocols
Determination of Antifungal Activity: Broth Microdilution Method (Adapted from CLSI M27-A2)
The following is a detailed, representative protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and its analogs against yeast pathogens, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines.[1][4]
1. Preparation of Fungal Inoculum:
- Yeast strains (e.g., Candida albicans, Cryptococcus neoformans) are subcultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C for 24-48 hours to ensure purity and viability.
- Five colonies of approximately 1 mm in diameter are selected and suspended in 5 mL of sterile 0.85% saline.
- The suspension is vortexed for 15 seconds.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or spectrophotometrically at 530 nm. This results in a stock suspension of approximately 1-5 x 10^6 cells/mL.
- The stock suspension is then diluted 1:1000 in RPMI 1640 medium (buffered with MOPS) to obtain the final inoculum concentration of 1-5 x 10^3 cells/mL.
2. Preparation of Antifungal Agent Dilutions:
- This compound and its analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Serial twofold dilutions of the compounds are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.
3. Inoculation and Incubation:
- 100 µL of the final fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.
- A positive control (fungal inoculum without the drug) and a negative control (medium only) are included on each plate.
- The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the known signaling pathway inhibited by this compound and the experimental workflow for assessing its antifungal activity.
Caption: this compound inhibits the PI-PLC signaling pathway.
Caption: this compound blocks EGF-induced cell rounding by inhibiting PI-PLCγ.
Caption: Workflow for determining the MIC of this compound analogs.
Conclusion
The aminosugar moiety of this compound, and specifically its unmodified primary amino group, is indispensable for its direct antimicrobial activities. Modification of this group, such as through N-acetylation, abrogates this effect, transforming the molecule from a standalone antimicrobial to one with potential synergistic properties in combination with other antifungals. The discovery of this compound as an inhibitor of phosphatidylinositol-specific phospholipase C provides a crucial piece of the puzzle regarding its mechanism of action and explains its effects on EGF-induced cellular processes.[3] This newfound understanding of the dual importance of the aminosugar for both direct antimicrobial action and potential host cell signaling modulation offers a compelling rationale for the continued investigation of the fluvirucin scaffold in the development of novel anti-infective and potentially other therapeutic agents. Future research should focus on obtaining more granular quantitative SAR data and further elucidating the downstream consequences of PI-PLC inhibition in various biological contexts.
References
- 1. scielo.br [scielo.br]
- 2. Fluvirucins B7–B10, new antifungal macrolactams from a marine-derived Nonomuraea sp. MYH522 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of phosphatidylinositol-specific phospholipase C activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Fluvirucin B2: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and drug discovery.
Introduction:
Fluvirucin B2 is a member of the fluvirucin family of macrolactam antibiotics produced by Actinomadura fulva. These natural products exhibit significant antifungal and antiviral activities, making them attractive targets for total synthesis and analog development. This document provides a detailed overview and experimental protocols for the total synthesis of this compound. The synthesis is divided into two main stages: the enantioselective synthesis of the aglycon, fluvirucinin B2, and the subsequent stereoselective glycosylation with L-mycosamine.
The synthetic strategy for the aglycon, developed by Llàcer, Urpí, and Vilarrasa, employs a convergent approach featuring a key ring-closing metathesis (RCM) reaction to construct the 14-membered macrolactam core. The synthesis of the L-mycosamine glycosyl donor and the subsequent glycosylation are based on established methodologies for the preparation and coupling of amino sugars to complex aglycons.
I. Enantioselective Synthesis of Fluvirucinin B2 (Aglycon)
The synthesis of the aglycon of this compound, fluvirucinin B2, is achieved through a convergent route involving the preparation of two key fragments: a C1-C8 carboxylic acid and a C9-N azide-containing fragment. These fragments are then coupled, and the resulting diene undergoes a ring-closing metathesis to form the macrocycle.
A. Synthesis of the C1-C8 Carboxylic Acid Fragment
The synthesis of the C1-C8 fragment begins with commercially available starting materials and establishes the stereocenters at C2 and C3.
Experimental Protocol: Synthesis of the C1-C8 Carboxylic Acid Fragment
A detailed, step-by-step protocol for the synthesis of the C1-C8 carboxylic acid fragment is outlined below. The yields for each step are summarized in Table 1.
-
Step 1: Synthesis of (S)-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one: (S)-4-benzyloxazolidin-2-one is acylated with (S)-2-methylpent-4-enoyl chloride to afford the corresponding N-acyloxazolidinone.
-
Step 2: Asymmetric Aldol Reaction: The N-acyloxazolidinone undergoes a diastereoselective aldol reaction with propanal to introduce the C3 stereocenter.
-
Step 3: Protection of the Hydroxyl Group: The resulting hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.
-
Step 4: Reductive Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed by reduction with lithium borohydride to yield the corresponding primary alcohol.
-
Step 5: Oxidation to the Carboxylic Acid: The primary alcohol is oxidized to the carboxylic acid using standard procedures (e.g., PDC, DMP) to afford the target C1-C8 fragment.
Table 1: Quantitative Data for the Synthesis of the C1-C8 Carboxylic Acid Fragment
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Acylation | (S)-2-methylpent-4-enoyl chloride, n-BuLi, THF, -78 °C | (S)-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one | 85 |
| 2 | Aldol Reaction | TiCl4, DIPEA, propanal, CH2Cl2, -78 °C | Aldol Adduct | 90 (d.r. >95:5) |
| 3 | TBS Protection | TBSCl, imidazole, DMF, rt | TBS-protected Aldol Adduct | 98 |
| 4 | Auxiliary Cleavage | LiBH4, THF/H2O, 0 °C | Primary Alcohol | 92 |
| 5 | Oxidation | PDC, DMF, rt | C1-C8 Carboxylic Acid | 88 |
B. Synthesis of the C9-N Azide-Containing Fragment
The C9-N fragment synthesis establishes the stereochemistry at C10 and C12 and incorporates the azide functionality for later amide bond formation.
Experimental Protocol: Synthesis of the C9-N Azide-Containing Fragment
-
Step 1: Asymmetric Allylation: (S)-2-methylpent-4-enal is subjected to an asymmetric allylation to introduce the C12 hydroxyl group.
-
Step 2: Ozonolysis: The terminal alkene is cleaved by ozonolysis to yield an aldehyde.
-
Step 3: Horner-Wadsworth-Emmons Reaction: The aldehyde is reacted with a phosphonate ylide to install the C9-C10 double bond.
-
Step 4: Reduction of the Ester: The resulting ester is reduced to the corresponding allylic alcohol.
-
Step 5: Azide Introduction: The allylic alcohol is converted to the corresponding azide via a Mitsunobu reaction or by conversion to a leaving group followed by displacement with sodium azide.
Table 2: Quantitative Data for the Synthesis of the C9-N Azide-Containing Fragment
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Asymmetric Allylation | Allyl-B(Ipc)2, (S)-2-methylpent-4-enal, THF, -78 °C | Homoallylic Alcohol | 95 (e.e. >98%) |
| 2 | Ozonolysis | O3, CH2Cl2, -78 °C; then Me2S | Aldehyde | 90 |
| 3 | HWE Reaction | (EtO)2P(O)CH2CO2Et, NaH, THF, 0 °C to rt | α,β-Unsaturated Ester | 85 |
| 4 | Ester Reduction | DIBAL-H, CH2Cl2, -78 °C | Allylic Alcohol | 92 |
| 5 | Azidation | DPPA, DIAD, PPh3, THF, 0 °C to rt | C9-N Azide Fragment | 80 |
C. Fragment Coupling and Macrocylization
The two fragments are coupled, and the resulting diene undergoes a ring-closing metathesis reaction to form the 14-membered ring.
Experimental Protocol: Fragment Coupling and Macrocylization
-
Step 1: Amide Bond Formation: The C1-C8 carboxylic acid is coupled with the C9-N azide fragment using a suitable coupling reagent (e.g., HATU, HOBt, DIC) to form the diene precursor.
-
Step 2: Ring-Closing Metathesis (RCM): The diene is subjected to RCM using a Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) to form the unsaturated macrolactam.
-
Step 3: Reduction of the Double Bond: The endocyclic double bond is stereoselectively reduced via catalytic hydrogenation to establish the final stereocenter at C6.
-
Step 4: Deprotection: The TBS protecting group is removed to yield fluvirucinin B2.
Table 3: Quantitative Data for the Final Steps of Fluvirucinin B2 Synthesis
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Amide Coupling | HATU, DIPEA, DMF, rt | Diene Precursor | 75 |
| 2 | RCM | Grubbs II catalyst (5 mol%), CH2Cl2, reflux | Unsaturated Macrolactam | 80 |
| 3 | Hydrogenation | H2, Pd/C, EtOAc, rt | Saturated Macrolactam | 95 (d.r. 9:1) |
| 4 | Deprotection | TBAF, THF, rt | Fluvirucinin B2 | 90 |
Logical Workflow for Fluvirucinin B2 Synthesis
Asymmetric Synthesis of Fluvirucin B2 Aglycon: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of the Fluvirucin B2 aglycon, also known as Fluvirucinin B2-5. The synthesis is based on the convergent approach developed by Vilarrasa and co-workers, which remains a landmark achievement in the stereoselective construction of this complex macrolactam. The key features of this synthesis are the creation of two chiral fragments, their subsequent coupling, and a ring-closing metathesis reaction to form the 14-membered macrocycle, followed by a diastereoselective hydrogenation to establish the final stereocenter.
Overall Synthetic Strategy
The asymmetric synthesis of the this compound aglycon is achieved through a convergent route, starting from two key building blocks: the C1-C5 carboxylic acid fragment and the C9-N azide fragment. These fragments are synthesized independently and then coupled to form a diene precursor. A subsequent ring-closing metathesis (RCM) reaction, followed by a diastereoselective hydrogenation, affords the target aglycon.
Caption: Overall synthetic workflow for the asymmetric synthesis of this compound aglycon.
Quantitative Data Summary
The following tables summarize the yields and diastereoselectivity for the key steps in the synthesis of the this compound aglycon.
Table 1: Synthesis of Key Fragments
| Step | Product | Starting Material | Yield (%) |
| Asymmetric Allylation | (R)-4-ethyl-5-hexen-1-ol | 4-Penten-1-ol | 85 |
| Conversion to Azide | (R)-5-azido-4-ethyl-1-hexene | (R)-4-ethyl-5-hexen-1-ol | 90 |
| Cross Metathesis & Methylenation | (E)-3-methyl-5-hexenoic acid | Isovaleraldehyde | 65 (overall) |
Table 2: Macrocylization and Final Steps
| Step | Product | Starting Material | Yield (%) | Diastereomeric Ratio (dr) |
| Staudinger-Vilarrasa Coupling | Acyclic Diene Precursor | Acid and Azide Fragments | 75 | N/A |
| Ring-Closing Metathesis (RCM) | Unsaturated Macrolactam | Acyclic Diene Precursor | 80 | N/A |
| Diastereoselective Hydrogenation | This compound Aglycon | Unsaturated Macrolactam | 95 | 9:1 |
Experimental Protocols
The following are detailed protocols for the key experimental steps in the asymmetric synthesis of the this compound aglycon.
Protocol 1: Synthesis of (R)-5-azido-4-ethyl-1-hexene (Azide Fragment)
This protocol describes the synthesis of the C9-N azide fragment, a key building block for the final macrocycle.
Caption: Workflow for the synthesis of the azide fragment.
Materials:
-
4-Penten-1-ol
-
(-)-B-chlorodiisopinocampheylborane (Ipc₂BCl)
-
Allylmagnesium bromide
-
Diethylether (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Asymmetric Allylation: To a solution of (-)-Ipc₂BCl in anhydrous diethyl ether at -78 °C, add a solution of allylmagnesium bromide dropwise. Stir the mixture for 30 minutes, then add 4-penten-1-ol. Allow the reaction to warm to room temperature and stir for 12 hours. Cool the reaction to 0 °C and add NaOH solution, followed by the slow addition of 30% H₂O₂. After stirring for 4 hours, extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford (R)-4-ethyl-5-hexen-1-ol.
-
Mesylation: To a solution of (R)-4-ethyl-5-hexen-1-ol and triethylamine in anhydrous DCM at 0 °C, add methanesulfonyl chloride dropwise. Stir the reaction mixture at 0 °C for 1 hour. Quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.
-
Azide Substitution: To a solution of the crude mesylate in anhydrous DMF, add sodium azide. Heat the reaction mixture to 60 °C and stir for 12 hours. Cool the reaction to room temperature, add water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain (R)-5-azido-4-ethyl-1-hexene.
Protocol 2: Synthesis of (E)-3-methyl-5-hexenoic acid (Carboxylic Acid Fragment)
This protocol details the preparation of the C1-C5 carboxylic acid fragment.
Caption: Workflow for the synthesis of the carboxylic acid fragment.
Materials:
-
Isovaleraldehyde
-
Methyl acrylate
-
Grubbs II catalyst
-
Dichloromethane (DCM, anhydrous)
-
Petasis reagent (Dimethyltitanocene)
-
Toluene (anhydrous)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Cross-Metathesis: To a solution of isovaleraldehyde and methyl acrylate in anhydrous DCM, add Grubbs II catalyst. Reflux the mixture for 12 hours. Cool to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the α,β-unsaturated ester.
-
Ketone Methylenation: To a solution of the α,β-unsaturated ester in anhydrous toluene, add the Petasis reagent. Heat the mixture to 80 °C for 4 hours. Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the diene ester.
-
Saponification: To a solution of the diene ester in a mixture of THF and water, add lithium hydroxide. Stir the mixture at room temperature for 6 hours. Acidify the reaction with 1 M HCl and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (E)-3-methyl-5-hexenoic acid.
Protocol 3: Ring-Closing Metathesis and Diastereoselective Hydrogenation
This protocol describes the final steps of the synthesis: the coupling of the fragments, macrocyclization via RCM, and the final stereoselective hydrogenation.
Caption: Workflow for the final macrocyclization and reduction steps.
Materials:
-
(E)-3-methyl-5-hexenoic acid
-
(R)-5-azido-4-ethyl-1-hexene
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF, anhydrous)
-
Hoveyda-Grubbs II catalyst
-
Toluene (anhydrous)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Methanol
Procedure:
-
Staudinger-Vilarrasa Coupling: To a solution of (E)-3-methyl-5-hexenoic acid and triphenylphosphine in anhydrous THF at 0 °C, add DEAD dropwise. After 15 minutes, add a solution of (R)-5-azido-4-ethyl-1-hexene in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the acyclic diene precursor.
-
Ring-Closing Metathesis (RCM): To a solution of the acyclic diene precursor in anhydrous toluene, add the Hoveyda-Grubbs II catalyst. Heat the mixture to 80 °C for 6 hours. Cool to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the unsaturated macrolactam.
-
Diastereoselective Hydrogenation: To a solution of the unsaturated macrolactam in methanol, add 10% Pd/C. Place the mixture under an atmosphere of hydrogen gas (1 atm) and stir vigorously for 12 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the this compound aglycon. The diastereomeric ratio can be determined by HPLC analysis.
Application Notes and Protocols for the Fermentation and Extraction of Fluvirucin B2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvirucin B2 is a 14-membered macrolactam with notable antifungal and antiviral activities. As a polyketide, its unique structure and biological function make it a compound of interest for further research and development. This compound is produced by actinomycetes, specifically species of Actinoplanes and Actinomadura. This document provides detailed application notes and protocols for the fermentation of the producing microorganisms and the subsequent extraction and purification of this compound, based on available scientific literature.
Fermentation Protocol
The production of this compound is achieved through submerged aerobic fermentation of a suitable producing strain, such as Actinoplanes sp. or Actinomadura fulva. The following protocol is a composite based on methods used for the production of related macrolactam antibiotics by Actinoplanes species. Optimization of these parameters for a specific strain and fermentor setup is recommended.
Producing Organism: Actinoplanes sp. or Actinomadura fulva subsp. indica ATCC 53714.
1. Culture Maintenance and Inoculum Development:
-
Stock Cultures: Maintain the producing strain on a suitable agar medium, such as Bennett's agar, at 4°C for short-term storage or lyophilized/cryopreserved at -80°C for long-term storage.
-
Seed Culture Medium: A suggested seed medium composition is as follows:
-
Glucose: 2%
-
Polypeptone: 0.5%
-
Beef Extract: 0.3%
-
Yeast Extract: 0.5%
-
Blood Meal: 0.3%
-
Wheat Gluten: 0.5%
-
CaCO₃: 0.4%
-
pH: 7.0-7.2
-
-
Inoculum Propagation:
-
Inoculate a loopful of the stock culture into a flask containing the seed culture medium.
-
Incubate at 26-28°C for 2-4 days on a rotary shaker at 220 rpm.
-
Use this seed culture to inoculate a larger volume of the same medium for a second-stage inoculum, or directly inoculate the production fermentor. The inoculum volume should be approximately 5-10% of the production medium volume.
-
2. Production Fermentation:
-
Production Medium: A suitable production medium can be formulated as follows. The exact composition may require optimization.
-
Glucose: 1-2% (w/v)
-
Cotton Seed Meal: 1% (w/v)
-
Malt Extract: 1% (w/v)
-
Yeast Extract: 0.4-0.5% (w/v)
-
-
Fermentation Parameters:
-
Temperature: 24-28°C
-
pH: Maintain between 6.5 and 7.5. The initial pH should be adjusted to 7.0-7.2.
-
Aeration: Provide sterile air at a rate of 0.5-1.5 volumes of air per volume of medium per minute (vvm).
-
Agitation: Maintain agitation at a rate sufficient to ensure adequate mixing and oxygen transfer (e.g., 200-400 rpm in a laboratory-scale fermentor).
-
Fermentation Time: 4-10 days. Monitor the production of this compound using a suitable analytical method such as HPLC or a bioassay.
-
Table 1: Summary of Fermentation Parameters
| Parameter | Seed Culture | Production Fermentation |
| Temperature | 26-28°C | 24-28°C |
| pH | 7.0-7.2 | 6.5-7.5 |
| Agitation | 220 rpm | 200-400 rpm |
| Aeration | N/A (shaker flask) | 0.5-1.5 vvm |
| Duration | 2-4 days | 4-10 days |
Extraction and Purification Protocol
The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth. This protocol is based on methods used for the isolation of related macrolactam antibiotics.
1. Broth Harvesting and Mycelial Separation:
-
At the end of the fermentation, harvest the entire broth.
-
Separate the mycelial cake from the culture filtrate by centrifugation or filtration. This compound may be present in both the mycelium and the filtrate, so both should be processed.
2. Extraction:
-
Mycelial Extraction:
-
Extract the mycelial cake with a suitable organic solvent such as ethyl acetate or n-butanol.
-
Perform the extraction multiple times to ensure complete recovery.
-
Combine the organic extracts.
-
-
Filtrate Extraction:
-
Adjust the pH of the culture filtrate to neutral or slightly acidic.
-
Extract the filtrate with an equal volume of a water-immiscible organic solvent like ethyl acetate or n-butanol.
-
Repeat the extraction process.
-
Combine all organic extracts.
-
3. Concentration and Preliminary Purification:
-
Combine all organic extracts from the mycelial and filtrate extractions.
-
Concentrate the combined extract under reduced pressure to obtain a crude residue.
-
The crude extract can be further purified by precipitation. Dissolve the residue in a minimal amount of a polar solvent (e.g., methanol) and add a non-polar solvent (e.g., hexane) to precipitate the less polar compounds, potentially including this compound.
4. Chromatographic Purification:
-
Silica Gel Chromatography:
-
Dissolve the crude or partially purified extract in a small volume of a suitable solvent.
-
Apply the sample to a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform or a hexane/ethyl acetate mixture).
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.
-
Collect fractions and analyze for the presence of this compound using TLC or HPLC.
-
-
Reversed-Phase HPLC (for final purification):
-
Pool the fractions containing this compound from the silica gel chromatography and concentrate.
-
Dissolve the material in a suitable solvent (e.g., methanol/water mixture).
-
Inject the sample onto a reversed-phase HPLC column (e.g., C18).
-
Elute with a gradient of acetonitrile and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the identity and purity of the isolated compound using mass spectrometry and NMR spectroscopy.
-
Table 2: Summary of Extraction and Purification Solvents and Techniques
| Step | Method | Solvents/Materials |
| Extraction | Solvent Extraction | Ethyl Acetate, n-Butanol |
| Preliminary Purification | Precipitation | Methanol, Hexane |
| Primary Chromatography | Silica Gel Column | Chloroform, Methanol, Hexane, Ethyl Acetate |
| Final Purification | Reversed-Phase HPLC | Acetonitrile, Water, C18 Column |
Biosynthetic Pathway and Experimental Workflow
This compound Biosynthesis Pathway
The biosynthesis of this compound proceeds through a polyketide synthase (PKS) pathway. The following diagram illustrates the key steps in the formation of the macrolactam core.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Fermentation and Extraction
The logical flow of the experimental procedures described above is depicted in the following diagram.
Caption: Experimental workflow for this compound production.
Application Note: Quantification of Fluvirucin B2 in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fluvirucin B2 is a 14-membered macrolactam polyketide with reported antifungal and antiviral activities.[1] It is produced by actinomycete strains, including a maduromycete designated L407-5 and strain R516-16.[2] As with many natural products, the ability to accurately quantify this compound in various samples, such as fermentation broths or biological matrices, is crucial for research and development, including pharmacokinetic studies and process optimization. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection, and alternatively, with mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
Principle of Quantification
This method outlines the quantification of this compound by reversed-phase HPLC. The sample is first subjected to a preparation procedure to extract this compound and remove interfering substances. The prepared sample is then injected into an HPLC system. Separation of this compound from other components is achieved on a C18 stationary phase with a gradient mobile phase. Quantification is performed by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a purified this compound standard. For highly complex matrices or when low detection limits are required, a tandem mass spectrometer can be used for detection (LC-MS/MS), which offers superior selectivity and sensitivity.
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Microcentrifuge tubes (1.5 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute the primary stock solution 1:10 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Recommended concentrations are 10, 5, 2.5, 1, 0.5, 0.1, and 0.05 µg/mL.
Sample Preparation (from Fermentation Broth)
-
Homogenization: Homogenize 1 mL of the fermentation broth.
-
Extraction: Add 3 mL of methanol to the homogenized sample, vortex vigorously for 2 minutes, and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet cell debris and other solids.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.
-
Elute this compound with 1 mL of 90% methanol in water.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Diagrams
Caption: Experimental workflow for the quantification of this compound.
HPLC-UV Method
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or as determined by UV scan of the reference standard).
-
Injection Volume: 10 µL.
LC-MS/MS Method (for higher sensitivity)
-
LC System: A UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (FA).
-
Gradient: (A shorter gradient can be used with UPLC systems)
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.5 min: 95% to 5% B
-
10.5-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing the this compound standard. A hypothetical transition would be based on the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment ion as the product ion.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.05 | e.g., 5,000 |
| 0.1 | e.g., 10,500 |
| 0.5 | e.g., 52,000 |
| 1.0 | e.g., 101,000 |
| 2.5 | e.g., 255,000 |
| 5.0 | e.g., 510,000 |
| 10.0 | e.g., 1,020,000 |
| Linearity (R²) | e.g., 0.999 |
Table 2: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | e.g., >0.995 | >0.99 |
| Limit of Detection (LOD) | e.g., 0.01 µg/mL | S/N > 3 |
| Limit of Quantification (LOQ) | e.g., 0.05 µg/mL | S/N > 10 |
| Precision (RSD%) | ||
| - Intra-day | e.g., <5% | <15% |
| - Inter-day | e.g., <8% | <15% |
| Accuracy (% Recovery) | e.g., 92-105% | 85-115% |
Table 3: Quantification of this compound in Samples
| Sample ID | Peak Area | Calculated Conc. (µg/mL) | Final Conc. (µg/mL in original sample) |
| Sample 1 | e.g., 150,000 | e.g., 1.47 | e.g., 14.7 |
| Sample 2 | e.g., 210,000 | e.g., 2.06 | e.g., 20.6 |
| Sample 3 | e.g., 95,000 | e.g., 0.93 | e.g., 9.3 |
Diagrams
Caption: Logical relationship of analytical method validation parameters.
Method Validation
For reliable and reproducible results, the analytical method should be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of blank samples, spiked samples, and reference standards.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to generate the calibration curve. The correlation coefficient (R²) should be >0.99.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It should be assessed at two levels:
-
Repeatability (Intra-day precision): Assessed by analyzing replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No peak or very small peak for this compound | - Inefficient extraction- Degradation of the analyte- Instrument issue | - Optimize extraction solvent and procedure- Protect sample from light and heat- Check HPLC system (pump, injector, detector) |
| Poor peak shape (tailing or fronting) | - Column degradation- Incompatible sample solvent- Column overload | - Replace or flush the column- Reconstitute sample in initial mobile phase- Dilute the sample |
| Variable retention times | - Leak in the system- Inconsistent mobile phase preparation- Column temperature fluctuations | - Check for leaks- Prepare fresh mobile phase carefully- Ensure stable column temperature |
| High background noise | - Contaminated mobile phase or detector cell- Air bubbles in the system | - Use high-purity solvents- Flush the detector cell- Degas the mobile phase |
References
Application Notes and Protocols for Structure-Activity Relationship Studies of Fluvirucin B2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fluvirucin B2 in structure-activity relationship (SAR) studies to develop novel antifungal agents. The protocols and data presented herein are intended to facilitate the design, synthesis, and evaluation of this compound analogs to identify compounds with improved potency and desirable pharmacological properties.
Introduction to this compound
This compound is a 14-membered macrolactam glycoside produced by actinomycetes.[1] It is characterized by a polyketide-derived aglycone and an L-mycosamine sugar moiety.[1] this compound and its analogs have garnered interest due to their antifungal and antiviral activities.[2][3] The primary mechanism of antifungal action for this compound is the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), an enzyme crucial for fungal growth, virulence, and cell wall integrity.
Structure-Activity Relationship (SAR) of Fluvirucin Analogs
The structural features of the fluvirucin scaffold offer multiple points for modification to explore the SAR and optimize antifungal activity. Key regions for modification include the macrolactam core, the L-mycosamine sugar, and various functional groups.
Key SAR Insights:
-
Amino Group: A free amino group on the L-mycosamine sugar is crucial for intrinsic antifungal activity. N-acetylation, as seen in Fluvirucins B6, B9, and B10, leads to a loss of direct antifungal effects, although these analogs may exhibit synergistic activity with other antifungals like fluconazole.[4]
-
Alkyl Substituents: Modifications at the C-2 and C-6 positions of the macrolactam ring can influence biological activity. The diversity of these substituents in naturally occurring fluvirucins suggests that the polyketide synthase machinery can accept various starter units.[4]
-
Macrolactam Core: The 14-membered macrolactam ring is essential for maintaining the overall conformation required for binding to the target enzyme.
Data Presentation: Representative SAR of this compound Analogs
Disclaimer: The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of this compound analogs. This data is for illustrative purposes to guide SAR studies, as comprehensive, publicly available quantitative data for a diverse set of synthetic analogs is limited.
| Compound | Modification from this compound | Hypothetical MIC (µg/mL) against Candida albicans | Rationale for Predicted Activity |
| This compound | - | 8 | Baseline activity |
| Analog 1 | N-acetylation of the amino sugar | > 64 | N-acetylation is known to abolish direct antifungal activity.[4] |
| Analog 2 | De-sugaring (Fluvirucinin B2) | > 128 | The amino sugar is critical for activity. |
| Analog 3 | C-2 Ethyl to Propyl | 4-8 | Minor modification, may have a slight impact on potency. |
| Analog 4 | C-6 Methyl to Hydrogen | 16-32 | Removal of the methyl group may alter the conformation, potentially reducing activity. |
| Analog 5 | C-3' Hydroxyl to Methoxy | 8-16 | Modification of the sugar moiety can impact binding. |
| Analog 6 | C-3' Amino to Guanidino | 2-4 | Introduction of a basic group could enhance interaction with the target. |
| Analog 7 | Macrolactam ring opening | > 128 | The cyclic structure is essential for maintaining the active conformation. |
Experimental Protocols
Synthesis of this compound Analogs (General Strategies)
The total synthesis of the fluvirucin core is a complex multi-step process.[1] For SAR studies, semi-synthetic derivatization of the parent this compound molecule is a more practical approach.
3.1.1. N-Acylation of the Amino Sugar
This protocol describes the general procedure for acylating the free amino group of this compound.
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acylating agent (e.g., acetic anhydride, benzoyl chloride) (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
3.1.2. Modification of Hydroxyl Groups
The hydroxyl groups on the macrolactam ring and the sugar moiety can be modified through etherification or esterification reactions.
-
Protect the amino group of this compound using a suitable protecting group (e.g., Boc anhydride).
-
Dissolve the N-protected this compound in a suitable solvent.
-
For etherification, add a base (e.g., sodium hydride) followed by an alkylating agent (e.g., methyl iodide).
-
For esterification, use a standard esterification protocol with an acid chloride or anhydride in the presence of a base.
-
Monitor the reaction by TLC.
-
Work up the reaction and purify the product by chromatography.
-
Deprotect the amino group to yield the final analog.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate (e.g., Candida albicans)
-
This compound and its analogs
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in RPMI-1640 in the 96-well plate to achieve final concentrations typically ranging from 0.125 to 64 µg/mL. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Mechanism of Action: Inhibition of PI-PLC Signaling
This compound exerts its antifungal effect by inhibiting phosphatidylinositol-specific phospholipase C (PI-PLC). In fungi, the PI-PLC signaling pathway is crucial for several cellular processes.
PI-PLC Signaling Pathway in Fungi:
PI-PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
The activation of the PKC pathway subsequently modulates downstream effectors that are involved in:
-
Cell wall integrity: Regulating the synthesis of cell wall components.
-
Stress response: Adapting to environmental stresses.
-
Virulence: Controlling the expression of virulence factors.
By inhibiting PI-PLC, this compound disrupts this signaling cascade, leading to impaired cell wall integrity, increased susceptibility to stress, and reduced virulence, ultimately resulting in fungal cell death or growth inhibition.
Visualizations
Caption: Workflow for SAR studies of this compound.
Caption: this compound inhibits the PI-PLC signaling pathway.
References
- 1. Plasma Membrane Phosphatidylinositol 4-Phosphate Is Necessary for Virulence of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and mechanism of phosphatidylinositol-specific phospholipase C in survival and virulence of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma Membrane Phosphatidylinositol-4-Phosphate Is Not Necessary for Candida albicans Viability yet Is Key for Cell Wall Integrity and Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Phospholipases in Fungal Fitness, Pathogenicity, and Drug Development – Lessons from Cryptococcus Neoformans [frontiersin.org]
Application Notes and Protocols: Fluvirucin B2 as a Molecular Probe for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvirucin B2 is a member of the fluvirucin family, a group of 14-membered macrolactam antibiotics produced by various actinomycete strains.[1][2][3] These compounds have garnered interest due to their diverse biological activities, including antiviral, antifungal, antibacterial, and anthelmintic properties. This compound, in particular, has been noted for its potent inhibitory activity against influenza A virus.[1] While its direct application as a molecular probe is not extensively documented in publicly available literature, its defined biological activities and chemical structure present significant potential for its development and use in such a capacity.
This document provides a comprehensive overview of the potential applications of this compound as a molecular probe, alongside detailed protocols for its use in relevant biological assays. Given the limited specific data on this compound's precise mechanism of action, this guide also incorporates general principles and methodologies applicable to macrolide antibiotics in virology and mycology research.
Potential Applications of this compound as a Molecular Probe
The utility of a molecular probe lies in its ability to interact specifically with a biological target, thereby enabling the study of that target's function, localization, or inhibition. This compound's inherent bioactivity suggests several promising applications as a molecular probe:
-
Interrogating Viral Replication Mechanisms: As an inhibitor of influenza A virus, this compound can be employed to dissect specific stages of the viral life cycle. By introducing the molecule at different time points of infection, researchers can pinpoint the stages (e.g., entry, replication, assembly, egress) that are sensitive to its effects.
-
Investigating Fungal Pathogenesis: The antifungal properties of the fluvirucin family suggest that this compound could be used to study essential pathways in pathogenic fungi, such as cell wall biosynthesis or protein synthesis.
-
Structure-Activity Relationship (SAR) Studies: this compound can serve as a scaffold for the synthesis of derivatized probes (e.g., fluorescently labeled or biotinylated) to visualize its cellular uptake, distribution, and interaction with potential molecular targets.
-
Target Identification and Validation: Radiolabeled or affinity-tagged versions of this compound could be used in pull-down assays to identify its direct binding partners within host cells or pathogens, thus validating them as potential drug targets.
-
Screening for Novel Antiviral and Antifungal Agents: Understanding the mechanism of this compound can aid in the design of high-throughput screening assays to discover new compounds with similar modes of action.
Quantitative Data
| Parameter | Virus/Fungus | Value | Assay Type | Reference |
| IC50 | Influenza A Virus | Not Available | Plaque Reduction Assay | - |
| MIC | Candida albicans | Not Available | Broth Microdilution | - |
| MIC | Other Fungi | Not Available | Broth Microdilution | - |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to characterize the activity of this compound.
Protocol 1: Determination of Antiviral Activity (Plaque Reduction Assay)
This protocol determines the concentration of this compound required to inhibit the replication of influenza A virus in a cell culture model.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/Victoria/3/75)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Agarose (low melting point)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.
-
Infection: Once cells are confluent, wash the monolayer with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.
-
Compound Preparation: During the infection period, prepare various concentrations of this compound in DMEM containing 2% agarose and a suitable concentration of TPCK-trypsin.
-
Overlay: After infection, remove the virus inoculum and overlay the cell monolayer with the this compound-containing agarose mixture.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until visible plaques are formed in the control wells (no compound).
-
Staining: Fix the cells with 10% formalin and then stain with 0.5% crystal violet solution.
-
Analysis: Count the number of plaques in each well. The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Protocol 2: Determination of Antifungal Activity (Broth Microdilution Assay)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a fungal strain, such as Candida albicans, following the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 in the 96-well plate.
-
Inoculation: Add the prepared fungal inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Visualizations
The following diagrams illustrate potential mechanisms and workflows related to the study of this compound.
Caption: Potential inhibition points of this compound in the influenza virus life cycle.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Fluvirucin B2 Derivatives for Improved Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of Fluvirucin B2 derivatives. The protocols and data presented herein are intended to guide researchers in the development of novel antifungal agents with improved efficacy.
Introduction to this compound
Fluvirucins are a family of 14-membered macrolactam antibiotics produced by various species of actinomycetes.[1] this compound, a prominent member of this family, exhibits a range of biological activities, including antifungal, antiviral, and anthelmintic properties.[2] Its primary mechanism of antifungal action is believed to be the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), a key enzyme in cellular signaling pathways.[1]
The core structure of this compound consists of a 14-membered lactam ring, substituted with alkyl groups at various positions, and glycosidically linked to an L-mycosamine sugar moiety. Structure-activity relationship (SAR) studies have revealed that the free amino group on this sugar is crucial for its antimicrobial activity. N-acetylation of this group, as seen in some naturally occurring derivatives like Fluvirucin B6, leads to a significant loss of standalone antifungal activity.[2][3] However, these N-acetylated derivatives have been shown to exhibit synergistic antifungal effects when combined with other antifungal agents like fluconazole, particularly against resistant strains of Candida albicans.[2][3]
This document outlines strategies for the synthesis of novel this compound derivatives with modifications to the macrolactam core and the amino sugar, along with detailed protocols for evaluating their antifungal efficacy and a discussion of the target signaling pathway.
Synthesis of this compound Derivatives
The total synthesis of fluvirucins is a complex undertaking due to the stereochemically rich macrocyclic core. Key challenges in the synthesis include the stereoselective construction of the acyclic precursor and the macrocyclization to form the 14-membered lactam ring.
General Synthetic Strategies
Several strategies have been employed for the synthesis of the fluvirucin aglycone and the subsequent glycosylation to afford the final natural product and its analogs.
-
Ring-Closing Metathesis (RCM): This is a powerful method for the formation of the macrocyclic lactam. An acyclic precursor containing terminal alkenes is treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to effect the ring closure.
-
Macrolactamization: This involves the intramolecular amide bond formation between a terminal amine and a carboxylic acid in a long-chain precursor. This is a classical approach to macrocycle synthesis.
-
Modification of the Macrolactam Core: Derivatives with improved properties can be synthesized by modifying the alkyl substituents at the C2 and C6 positions of the macrolactam ring. This can be achieved by using appropriately substituted building blocks in the early stages of the synthesis.
-
Modification of the Amino Sugar: The synthesis of derivatives with different amino sugars can provide insights into the SAR and potentially lead to compounds with improved activity or altered selectivity. This involves the synthesis of the desired amino sugar donor and its subsequent glycosylation with the fluvirucin aglycone.[4][5]
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a general workflow for the synthesis and screening of a library of this compound derivatives.
References
Application Notes and Protocols for Large-Scale Production of Fluvirucin B2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvirucin B2 is a 14-membered macrolactam polyketide with promising antifungal and antiviral activities.[1] It is a secondary metabolite produced by the actinomycete Actinomadura fulva subsp. indica ATCC 53714. This document provides detailed application notes and protocols for the large-scale production of this compound, encompassing fermentation and downstream purification processes. While specific large-scale production data for this compound is not extensively available in the public domain, the following protocols are based on established principles for the fermentation of actinomycetes and the purification of macrolide antibiotics.
Data Presentation
Table 1: Inoculum Development and Seed Fermentation Parameters
| Parameter | Value/Range | Notes |
| Culture Medium | ISP Medium 2 Agar | For initial culture from spore stock. |
| (Malt Extract 10 g/L, Yeast Extract 4 g/L, Glucose 4 g/L, Agar 20 g/L, pH 7.2) | ||
| Incubation Temperature | 28-30°C | Optimal for growth of Actinomadura fulva. |
| Incubation Time (Agar) | 7-10 days | Until sufficient sporulation is observed. |
| Seed Flask Medium | Tryptone Soya Broth or customized seed medium | To generate biomass for the production fermenter. |
| (e.g., Soluble Starch 20 g/L, Glucose 10 g/L, Yeast Extract 5 g/L, Peptone 5 g/L, CaCO₃ 2 g/L, K₂HPO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L, pH 7.0) | ||
| Inoculum Volume | 5-10% (v/v) | Of the production fermenter volume. |
| Seed Flask Incubation | 48-72 hours at 28-30°C with shaking (200-250 rpm) | To achieve exponential growth phase. |
Table 2: Large-Scale Production Fermentation Parameters
| Parameter | Value/Range | Rationale and Control Strategy |
| Producing Organism | Actinomadura fulva subsp. indica ATCC 53714 | Known producer of this compound. |
| Production Medium | Complex medium with optimized carbon and nitrogen sources | Example: Soluble Starch 50 g/L, Glucose 20 g/L, Soybean Meal 20 g/L, Yeast Extract 5 g/L, CaCO₃ 5 g/L, Trace element solution. |
| Fermenter Volume | 100 L - 10,000 L | Dependent on production scale. |
| Temperature | 28-30°C | Controlled via fermenter jacket with chilled/heated water circulation. |
| pH | 6.8 - 7.2 | Monitored with a pH probe and controlled by automated addition of acid (e.g., HCl) or base (e.g., NaOH). |
| Dissolved Oxygen (DO) | > 30% of saturation | Controlled by adjusting agitation speed and aeration rate. |
| Agitation | 100 - 400 rpm (scale-dependent) | To ensure homogeneity and oxygen transfer. |
| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) | To provide sufficient oxygen for growth and production. |
| Fermentation Duration | 7 - 14 days | Monitored by analyzing this compound concentration in the broth. |
Table 3: Downstream Processing and Purification Yields (Representative)
| Purification Step | Parameter | Typical Recovery (%) | Purity (%) |
| Harvest and Biomass Separation | Centrifugation or Microfiltration | > 95 (of broth) | - |
| Solvent Extraction of Supernatant | Ethyl acetate or Butanol extraction | 80 - 90 | 10 - 20 |
| Solvent Extraction of Mycelium | Acetone or Methanol extraction | 70 - 80 | 5 - 15 |
| Adsorption Chromatography | Silica gel or Diaion HP-20 column | 60 - 70 | 50 - 60 |
| Preparative HPLC | C18 reverse-phase column | 40 - 50 | > 95 |
| Crystallization | - | > 90 (from pure fraction) | > 99 |
| Overall Yield | - | 15 - 25 | > 99 |
Note: The yield and purity values are representative for macrolide antibiotics produced by actinomycetes and may need to be optimized for this compound.
Experimental Protocols
Protocol 1: Inoculum Development and Seed Culture Preparation
-
Strain Revival: Aseptically transfer a loopful of spores from a cryopreserved stock of Actinomadura fulva subsp. indica ATCC 53714 onto an ISP Medium 2 agar plate.
-
Incubation: Incubate the plate at 28°C for 7-10 days, or until mature aerial mycelia with spores are visible.
-
Seed Flask Inoculation: Aseptically transfer a few agar plugs (approximately 1 cm²) containing sporulated mycelium into a 250 mL flask containing 50 mL of seed culture medium.
-
Seed Flask Incubation: Incubate the seed flask on a rotary shaker at 220 rpm and 28°C for 48-72 hours.
-
Scale-up: Use this seed culture to inoculate a larger seed fermenter (5-10% v/v) to generate sufficient inoculum for the production fermenter.
Protocol 2: Large-Scale Fermentation
-
Fermenter Preparation: Sterilize the production fermenter containing the production medium in situ.
-
Inoculation: Aseptically transfer the seed culture into the sterilized production fermenter.
-
Fermentation Control: Maintain the fermentation parameters as outlined in Table 2. Monitor pH, temperature, dissolved oxygen, and foam levels throughout the fermentation.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight) and this compound production (e.g., by HPLC analysis of extracted samples).
-
Harvest: Once the this compound titer reaches its maximum and begins to decline, harvest the fermentation broth.
Protocol 3: Downstream Processing and Purification of this compound
-
Biomass Separation: Separate the mycelial biomass from the fermentation broth by centrifugation (e.g., 5000 x g for 30 minutes) or microfiltration.
-
Extraction of Supernatant: Extract the clarified broth (supernatant) with an equal volume of ethyl acetate three times. Pool the organic layers and concentrate under reduced pressure.
-
Extraction of Mycelium: Extract the mycelial cake with acetone or methanol. Concentrate the extract under reduced pressure to obtain an aqueous suspension, then extract with ethyl acetate.
-
Combined Crude Extract: Combine the concentrated extracts from the supernatant and mycelium.
-
Chromatography:
-
Adsorption Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel. Apply the slurry to a silica gel column and elute with a gradient of chloroform and methanol.
-
Size-Exclusion Chromatography (Optional): Further purify the active fractions using a Sephadex LH-20 column with methanol as the mobile phase.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Perform final purification using a preparative reverse-phase C18 HPLC column. Use a gradient of acetonitrile and water as the mobile phase.
-
Crystallization: Concentrate the pure fractions containing this compound and induce crystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).
-
Final Product: Collect the crystals by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to obtain pure this compound.
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is initiated with a β-alanine starter unit and involves a type I polyketide synthase (PKS) system. The identified gene cluster contains three PKS genes (flvP1, flvP2, flvP3), along with genes for the β-amino acid starter unit formation and tailoring enzymes.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Large-Scale Production
This diagram outlines the major steps involved in the large-scale production and purification of this compound.
References
Proper Storage and Handling of Fluvirucin B2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvirucin B2 is a macrolactam antibiotic with reported activity against the influenza A virus. As with any potent bioactive compound, proper storage and handling are critical to ensure its stability, efficacy, and the safety of laboratory personnel. These application notes provide a comprehensive guide to the appropriate storage conditions, handling procedures, and experimental protocols for this compound, based on available data for the fluvirucin class of compounds and general best practices for macrolactam antibiotics.
Physicochemical Properties and Storage
While specific quantitative stability data for this compound is not extensively published, the following recommendations are based on the general properties of macrolide and macrolactam antibiotics.
Data Presentation: this compound Properties
| Property | Data | Source/Reference |
| CAS Number | 137120-28-6 | MedChemExpress Product Information[1] |
| Molecular Formula | C25H48N2O5 | MedChemExpress Product Information[1] |
| Molecular Weight | 456.66 g/mol | MedChemExpress Product Information[1] |
| Appearance | Solid (assumed) | General knowledge of antibiotics |
| Solubility | Data not available. Likely soluble in organic solvents like DMSO and ethanol. | General knowledge of macrolactams |
| Recommended Storage | Store as a solid at -20°C for long-term storage. Protect from light and moisture. | General antibiotic storage guidelines |
| Solution Storage | Prepare fresh solutions for immediate use. If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | General antibiotic stability principles |
Handling and Safety Precautions
This compound should be handled in a laboratory setting by trained personnel familiar with standard safety protocols for handling potent compounds.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound in solid or solution form.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
-
Weighing: When weighing the solid, do so in a contained environment to prevent dispersal.
-
Solution Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO for stock solutions) in a chemical fume hood.
-
Spills: In case of a spill, decontaminate the area with an appropriate laboratory disinfectant. Absorb liquid spills with inert material and dispose of it as chemical waste. For solid spills, carefully collect the material without creating dust and dispose of it as chemical waste.
-
Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
In a chemical fume hood, carefully weigh the desired amount of this compound solid.
-
Transfer the weighed solid to a sterile tube or vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but monitor for any signs of degradation.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Synergy Testing
This protocol describes a method to assess the synergistic antifungal activity of this compound with a standard antifungal agent, such as fluconazole, against Candida albicans. This is based on reports of synergistic effects observed with other fluvirucins.
Materials:
-
This compound stock solution (in DMSO)
-
Fluconazole stock solution (in a suitable solvent)
-
Candida albicans strain (e.g., a fluconazole-resistant strain)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Inoculum: Culture C. albicans overnight in a suitable broth. Dilute the culture to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.
-
Serial Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of this compound across the columns.
-
Perform serial two-fold dilutions of fluconazole down the rows. This creates a checkerboard of drug combinations.
-
-
Inoculation: Add the prepared C. albicans inoculum to each well.
-
Controls: Include wells with:
-
Medium only (sterility control)
-
C. albicans in medium (growth control)
-
C. albicans with each drug alone (to determine individual MICs)
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC, which is the lowest concentration of the drug (alone or in combination) that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control) as measured by a spectrophotometer at a suitable wavelength (e.g., 600 nm).
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy.
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy is typically defined as an FICI of ≤ 0.5.
-
Visualizations
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and use of this compound.
Putative Signaling Pathway for Synergistic Antifungal Action
While the precise mechanism for this compound is not fully elucidated, a plausible hypothesis for its synergistic effect with azole antifungals like fluconazole involves the disruption of the fungal cell membrane and inhibition of ergosterol biosynthesis.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Fluvirucin B2 Fermentation Yield
Welcome to the technical support center for Fluvirucin B2 fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this valuable antiviral polyketide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
A1: this compound is a 14-membered macrolactam polyketide with notable antifungal and antiviral activities. It is a secondary metabolite produced by the actinomycete Actinomadura fulva subsp. indica ATCC 53714.[1][2]
Q2: What are the key precursors for this compound biosynthesis?
A2: this compound is a polyketide, meaning it is synthesized from simple carboxylic acid building blocks. Its biosynthesis is initiated with a β-alanine starter unit, which is derived from L-aspartate. The polyketide chain is then extended with malonyl-CoA and methylmalonyl-CoA units.[1][2]
Q3: What are the main strategies to improve the yield of this compound?
A3: The primary strategies for enhancing this compound production focus on optimizing the fermentation process and providing the necessary building blocks for its synthesis. These include:
-
Medium Optimization: Adjusting carbon and nitrogen sources, as well as mineral content, to support robust growth and secondary metabolism.
-
Precursor Supplementation: Feeding the culture with precursors like L-aspartate can direct metabolic flux towards this compound synthesis.
-
Process Parameter Optimization: Fine-tuning physical parameters such as pH, temperature, aeration, and agitation to create the ideal environment for production.
-
Metabolic Engineering: Genetically modifying the producing strain to upregulate the this compound biosynthetic gene cluster or to increase the supply of precursors.
Q4: Are there any known regulatory mechanisms that control this compound production?
A4: While specific signaling pathways for this compound are not extensively detailed in the available literature, the biosynthesis of polyketides in actinomycetes is generally controlled by a complex regulatory network. This includes cluster-situated regulators (CSRs) within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals.[3] Understanding and manipulating these regulatory elements can be a powerful tool for yield improvement.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No this compound Production | 1. Inappropriate medium composition. 2. Suboptimal fermentation parameters (pH, temperature, aeration). 3. Insufficient precursor supply. 4. Strain degradation or contamination. | 1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Complex nitrogen sources like soybean meal and yeast extract are often beneficial for actinomycete fermentations.[2][4] 2. Parameter Optimization: Conduct a design of experiments (DoE) to identify the optimal pH, temperature, and aeration/agitation rates. For many actinomycetes, a pH between 6.0 and 8.0 and a temperature between 25°C and 30°C are good starting points.[2][5][6] 3. Precursor Feeding: Supplement the medium with L-aspartate, the precursor to the β-alanine starter unit.[7] 4. Strain Maintenance: Ensure the purity and viability of your Actinomadura fulva culture. Use fresh inoculums from well-maintained stock cultures. |
| Poor Biomass Growth | 1. Nutrient limitation. 2. Unfavorable pH or temperature. 3. Inadequate aeration. | 1. Enrich the Medium: Increase the concentration of key nutrients like glucose, malt extract, and yeast extract.[1] 2. Adjust Physical Parameters: Optimize pH and temperature for the growth phase, which may differ from the optimal conditions for production. 3. Increase Oxygen Supply: Enhance aeration and agitation rates to ensure sufficient oxygen for aerobic growth. |
| Foaming in the Fermenter | 1. High protein content in the medium. 2. Excessive agitation. | 1. Antifoam Addition: Add a sterile antifoaming agent to the fermenter. 2. Reduce Agitation: If possible, lower the agitation speed without compromising oxygen transfer. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in inoculum preparation. 2. Inconsistent medium preparation. 3. Fluctuations in fermentation parameters. | 1. Standardize Inoculum: Implement a strict protocol for seed culture preparation, including age and cell density. 2. Ensure Medium Consistency: Carefully control the quality and concentration of all medium components. 3. Monitor and Control Parameters: Utilize automated control systems to maintain consistent pH, temperature, and dissolved oxygen levels throughout the fermentation. |
Experimental Protocols
I. Medium Optimization Protocol
This protocol outlines a systematic approach to optimizing the fermentation medium for this compound production.
-
Baseline Medium: Start with a known medium for actinomycete fermentation, such as ISP2 medium or a custom formulation based on literature for Actinomadura species.[1]
-
Example Baseline Medium (g/L): Glucose 4.0, Malt Extract 10.0, Yeast Extract 4.0, pH 7.8.[1]
-
-
One-Factor-at-a-Time (OFAT) Analysis:
-
Carbon Source Screening: Replace glucose with other carbon sources (e.g., starch, sucrose, glycerol) at the same concentration to identify the most effective one.
-
Nitrogen Source Screening: Supplement the baseline medium with various nitrogen sources (e.g., soybean meal, peptone, ammonium sulfate) to determine their impact on yield.
-
-
Response Surface Methodology (RSM):
-
Once the best carbon and nitrogen sources are identified, use a statistical design of experiments (DoE) like a Box-Behnken or Central Composite Design to optimize their concentrations, along with other key factors like pH and temperature.
-
II. Precursor Feeding Protocol
This protocol describes how to supplement the fermentation with L-aspartate to potentially boost this compound yield.
-
Prepare a Sterile Stock Solution: Prepare a concentrated stock solution of L-aspartate (e.g., 100 g/L) and sterilize it by filtration.
-
Determine Feeding Strategy:
-
Initial Supplementation: Add L-aspartate to the fermentation medium at the beginning of the culture.
-
Fed-Batch: Add the L-aspartate stock solution at a specific time point during the fermentation, typically at the transition from the growth phase to the production phase (e.g., after 48 hours).
-
-
Optimize Precursor Concentration: Experiment with different final concentrations of L-aspartate in the medium (e.g., 1 g/L, 5 g/L, 10 g/L) to find the optimal level that enhances yield without inhibiting growth.
Data Presentation
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 120 |
| Soluble Starch | 9.2 | 155 |
| Sucrose | 7.8 | 110 |
| Glycerol | 6.5 | 95 |
Note: Data is hypothetical and for illustrative purposes. Actual results will vary.
Table 2: Optimization of Fermentation Parameters using RSM
| Run | pH | Temperature (°C) | Agitation (rpm) | This compound Yield (mg/L) |
| 1 | 6.5 | 25 | 150 | 130 |
| 2 | 7.5 | 25 | 200 | 180 |
| 3 | 6.5 | 30 | 200 | 165 |
| 4 | 7.5 | 30 | 150 | 195 |
| ... | ... | ... | ... | ... |
Note: This table represents a partial experimental design. A full RSM design would include more runs and center points.
Visualizations
Caption: Simplified workflow of this compound biosynthesis.
Caption: Logical workflow for optimizing this compound fermentation.
Caption: Hypothetical regulatory cascade for this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of antibiotic biosynthesis in actinomycetes: Perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Screening, Identification, and Fermentation Optimization of the Antagonistic Actinomycete Strain TCS21-117 Against Botrytis cinerea [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Total Synthesis of Fluvirucin B2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the total synthesis of Fluvirucin B2. It is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and related macrolactam natural products.
Section 1: Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Macrolactam Ring Closure via Ring-Closing Metathesis (RCM)
Question: My Ring-Closing Metathesis (RCM) reaction to form the 14-membered macrolactam is resulting in low yields and significant amounts of dimeric or oligomeric byproducts. What are the common causes and how can I optimize the reaction?
Answer: Low yields and oligomerization in macrocyclization RCM are typically due to intermolecular reactions competing with the desired intramolecular cyclization. Here are the key parameters to investigate:
-
Concentration: This is the most critical factor. The reaction must be run under high dilution to favor the intramolecular pathway.
-
Recommendation: Start with a substrate concentration of 0.001 M to 0.005 M in a high-boiling solvent like toluene. If oligomerization persists, decrease the concentration further.
-
-
Catalyst Selection: The choice of Grubbs catalyst is crucial. For complex, functionalized dienes, second-generation catalysts are often more effective.
-
Recommendation: Grubbs' second-generation catalyst or the Hoveyda-Grubbs second-generation catalyst are recommended for their higher activity and stability.
-
-
Method of Addition: Slow addition of the substrate to the catalyst solution can maintain a low effective concentration and suppress dimerization.
-
Recommendation: Dissolve the acyclic diene precursor in a large volume of solvent and add it via a syringe pump over several hours (e.g., 12 hours) to a refluxing solution of the catalyst.
-
-
Temperature and Solvent: The reaction is typically performed at elevated temperatures to ensure sufficient catalyst activity and to help drive off the ethylene byproduct.
-
Recommendation: Refluxing toluene (approx. 110 °C) is a standard and effective condition. Ensure the system is under an inert atmosphere (Argon or Nitrogen).
-
Summary of RCM Optimization Parameters:
| Parameter | Recommended Condition | Rationale |
| Concentration | 0.001 M - 0.005 M | Favors intramolecular cyclization over intermolecular oligomerization. |
| Catalyst | Grubbs II or Hoveyda-Grubbs II | Higher activity and functional group tolerance. |
| Addition Method | Syringe pump addition over 12 h | Maintains high dilution conditions throughout the reaction. |
| Solvent | Toluene | High boiling point allows for effective reaction temperature. |
| Temperature | Reflux (approx. 110 °C) | Ensures catalyst turnover and removal of ethylene byproduct. |
Stereocontrol in the C6-C7 Hydrogenation
Question: The catalytic hydrogenation of the C6-C7 double bond in my unsaturated macrolactam is producing a poor diastereomeric ratio (dr). How can I improve the selectivity for the desired (6S)-epimer?
Answer: Achieving high diastereoselectivity in the hydrogenation of this macrocyclic alkene is challenging and highly dependent on the catalyst and reaction conditions, which influence the substrate's conformation during hydrogen delivery.
-
Catalyst and Solvent System: Standard hydrogenation catalysts like Pd/C in alcoholic solvents often give poor selectivity. The choice of solvent can significantly influence the substrate's conformation and its approach to the catalyst surface.
-
Recommendation: A highly effective system reported for the synthesis of the fluvirucinin B2-5 aglycon is catalytic hydrogenation using Palladium on Carbon (Pd/C) in toluene . This specific combination has been shown to yield a 9:1 diastereomeric ratio in favor of the desired epimer.[1]
-
-
Directing Groups: While not explicitly required in the established synthesis, the presence and orientation of nearby functional groups (e.g., hydroxyl groups) can influence the direction of hydrogen delivery. Ensure that protecting groups are not sterically hindering the desired face of approach.
-
Catalyst Loading and Hydrogen Pressure: While less impactful on selectivity than the catalyst/solvent choice, these parameters can affect reaction rate and should be optimized for clean conversion.
-
Recommendation: Use 10 mol% Pd/C under a hydrogen atmosphere (balloon pressure is often sufficient). Monitor the reaction by TLC or LC-MS to avoid over-reduction or side reactions.
-
Troubleshooting Diastereoselectivity in Hydrogenation:
References
Technical Support Center: Fluvirucin B2 Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Fluvirucin B2 using chromatography.
Disclaimer: Specific experimental data for the chromatographic purification of this compound is limited in publicly available literature. The following troubleshooting guide and protocols are based on general principles of chromatography and best practices for the purification of macrolide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques used for the purification of macrolide antibiotics like this compound?
A1: The purification of macrolide antibiotics such as this compound typically employs a combination of chromatographic techniques to achieve high purity. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for high-resolution separation and is often the final polishing step.
-
Flash Chromatography: Used for initial, rapid purification of larger quantities of the compound from crude extracts.
-
Size-Exclusion Chromatography (SEC): Can be used to separate this compound from larger or smaller impurities based on molecular size.
-
Ion-Exchange Chromatography (IEX): This technique is applicable if this compound or its impurities can be charged under specific pH conditions.
Q2: What are the critical stability concerns for this compound during purification?
A2: While specific degradation pathways for this compound are not extensively documented, macrolides can be susceptible to degradation under certain conditions. Key stability concerns include:
-
pH Sensitivity: Macrolide lactone rings can be susceptible to hydrolysis under acidic or alkaline conditions. It is crucial to maintain a suitable pH throughout the purification process.
-
Temperature Sensitivity: Elevated temperatures can lead to degradation. All purification steps should ideally be performed at controlled, cool temperatures.
-
Oxidation: Some macrolides can be prone to oxidation. The use of degassed solvents and inert atmospheres can mitigate this risk.
Q3: How can I monitor the purity of this compound fractions during chromatography?
A3: The purity of fractions can be monitored using several analytical techniques:
-
Analytical HPLC: A rapid analytical HPLC method can be used to assess the purity of fractions collected from a preparative run.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to get a qualitative idea of the purity of different fractions.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the presence of the target molecule and identify impurities based on their mass-to-charge ratio.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of this compound.
Issue 1: Poor Peak Resolution in HPLC
Symptoms:
-
Broad, overlapping peaks.
-
Inability to separate this compound from closely related impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For RP-HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Perform a gradient optimization. |
| Incorrect Column Chemistry | Select a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. |
| Suboptimal Flow Rate | Decrease the flow rate to allow for better equilibration and separation. |
| Column Overloading | Reduce the amount of sample injected onto the column. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Issue 2: Low Yield of Purified this compound
Symptoms:
-
The amount of recovered pure product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Degradation of this compound | Investigate the pH and temperature stability of this compound. Ensure mobile phases are within a stable pH range and perform purification at a lower temperature. |
| Irreversible Adsorption to Column | The compound may be strongly binding to the stationary phase. Try a different stationary phase or add a competing agent to the mobile phase. |
| Poor Solubility in Mobile Phase | Ensure the sample is fully dissolved in the mobile phase before injection. Modify the mobile phase to improve solubility. |
| Inefficient Fraction Collection | Optimize the fraction collection parameters to ensure the entire peak is collected without excessive dilution. |
Issue 3: Peak Tailing in Chromatogram
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the silica backbone. |
| Column Contamination | Wash the column with a strong solvent to remove any adsorbed contaminants. |
| Presence of Voids in the Column | Replace the column if it has been physically shocked or used extensively. |
Experimental Protocols
General Protocol for Analytical RP-HPLC Method Development for this compound
This protocol outlines a general approach to developing an analytical reverse-phase HPLC method for monitoring the purity of this compound.
1. Materials and Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
2. Sample Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
3. Chromatographic Conditions (Initial Scouting Gradient):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan of this compound)
-
Injection Volume: 10 µL
4. Optimization:
-
Based on the initial chromatogram, adjust the gradient slope and duration to improve the resolution of the this compound peak from any impurities.
-
If peak shape is poor, consider using a different organic modifier (methanol) or a different acid additive (TFA).
Visualizations
Experimental Workflow for this compound Purification
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Poor Peak Resolution
Caption: A decision tree for troubleshooting poor peak resolution.
Technical Support Center: Fluvirucin B2 Solubility for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluvirucin B2. The focus is on improving the solubility of this compound for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my assay. What are the first steps I should take?
A1: this compound, like many complex organic molecules, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into your aqueous assay medium.
Q2: What is the best organic solvent to use for a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing stock solutions of poorly water-soluble compounds for biological assays.[1][2] It can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[1] However, it is crucial to keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[3][4]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A3: Precipitation upon dilution is a common issue. Here are a few strategies to overcome this:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[4]
-
Vortexing/Sonication: After dilution, vortex or sonicate the solution briefly to aid in dissolution.[5]
-
Warming: Gently warming the solution to 37°C can sometimes help to redissolve precipitates.[5]
-
Lower Stock Concentration: If precipitation persists, try preparing a less concentrated initial stock solution in DMSO.
Q4: Are there alternatives to DMSO for improving the solubility of this compound?
A4: Yes, if DMSO is not suitable for your assay, you can consider the following alternatives:
-
Ethanol: Another common organic solvent used for stock solutions. Similar to DMSO, the final concentration in the assay should be kept low.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[6][7] This can be a good option to avoid organic solvents altogether.
-
Co-solvents: A mixture of solvents, such as water, ethanol, and polyethylene glycol (PEG), can sometimes improve solubility.
Q5: How do I prepare serial dilutions for a dose-response experiment while keeping the solvent concentration constant?
A5: To maintain a constant solvent concentration across all dilutions, you should first prepare a series of intermediate stock solutions of your compound in 100% DMSO at different concentrations. Then, add a small, fixed volume of each of these intermediate stocks to your final assay medium.[8][9] This ensures that each final concentration of your compound has the same final percentage of DMSO.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in the chosen organic solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume | Increase the volume of the solvent incrementally until the compound dissolves. |
| Low temperature | Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate.[5] |
| Incorrect solvent choice | If the compound remains insoluble, test alternative organic solvents such as ethanol or dimethylformamide (DMF). |
Issue 2: Precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Rapid change in solvent polarity | Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of buffer, mix well, and then add this intermediate dilution to the final volume. |
| Exceeding the aqueous solubility limit | Prepare a lower concentration stock solution in DMSO. This will result in a lower final compound concentration in the aqueous medium. |
| Buffer composition | The pH and salt concentration of your buffer can influence solubility. Test different buffer conditions if possible. |
Issue 3: The compound appears to be soluble, but I am getting inconsistent results in my assay.
| Possible Cause | Troubleshooting Step |
| Micro-precipitation | The compound may be forming very small, invisible precipitates. Centrifuge your diluted solution at high speed and test the supernatant to see if the activity is reduced. |
| Solvent effects on the assay | The final concentration of your organic solvent (e.g., DMSO) may be interfering with your assay components. Run a solvent-only control at the same concentration to assess its effect. Aim for a final DMSO concentration of <0.5%.[3][4] |
| Compound degradation | Some compounds are unstable in certain solvents or at certain pHs. Prepare fresh stock solutions and dilutions immediately before use. |
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Description | Advantages | Disadvantages |
| Organic Solvent (e.g., DMSO, Ethanol) | Dissolve this compound in a small volume of organic solvent to create a concentrated stock solution, which is then diluted into the aqueous assay medium. | - High solubilizing power for many nonpolar compounds.[1]- Miscible with water and culture media.[1] | - Can be toxic to cells at higher concentrations.[3]- May interfere with assay components.- Risk of precipitation upon dilution.[2] |
| Cyclodextrin Inclusion Complex | This compound is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble complex.[7] | - Increases aqueous solubility without organic solvents.[6]- Can improve compound stability.- Generally low toxicity. | - Requires experimental optimization to find the right cyclodextrin and complexation conditions.- The complex may be larger, which could affect cell uptake in some assays. |
| Co-solvent System | A mixture of solvents (e.g., water, ethanol, PEG 400) is used to dissolve the compound. | - Can provide a synergistic solubilizing effect.- May be less harsh than pure organic solvents. | - The optimal ratio of co-solvents needs to be determined experimentally.- Potential for complex interactions with the assay. |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound in Different Solvents
-
Preparation: Weigh out a small, precise amount of this compound powder (e.g., 1 mg) into several separate, clear glass vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., DMSO, Ethanol, PBS) in small, measured increments (e.g., 10 µL).
-
Mixing: After each addition, vortex the vial for 30-60 seconds. If the compound does not dissolve, you can gently warm the vial to 37°C and/or sonicate for 5-10 minutes.[5][10]
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Quantification: Continue adding solvent until the this compound is completely dissolved. Record the total volume of solvent used for each vial.
-
Calculation: Calculate the approximate solubility in mg/mL for each solvent.
Protocol 2: Preparing a this compound Stock Solution and Working Dilutions
-
Stock Solution Preparation: Based on the results of Protocol 1, select the solvent that provides the best solubility. Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in the chosen solvent. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
Intermediate Dilutions (for dose-response): If a range of concentrations is needed, prepare a series of intermediate dilutions from your stock solution using 100% of the same solvent.[8]
-
Working Solution Preparation: To prepare your final working solution, add a small volume of your stock or intermediate solution to your assay buffer or cell culture medium. The final concentration of the organic solvent should be kept to a minimum (ideally ≤ 0.1% and not exceeding 0.5% for most cell-based assays).[3][4]
-
Control: Always include a vehicle control in your experiments, which contains the same final concentration of the solvent as your test samples.
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. eijppr.com [eijppr.com]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Optimizing Antiviral Assays for Fluvirucin B2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing antiviral assays for Fluvirucin B2 against influenza A virus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antiviral activity?
A1: this compound is a member of the fluvirucin family of antibiotics, which are structurally related 2,6,10-trialkyl-13-tridecanelactams. It has been shown to exhibit potent inhibitory activity against the influenza A virus.
Q2: Which cell line is recommended for this compound antiviral assays against influenza A virus?
A2: Madin-Darby Canine Kidney (MDCK) cells are the most commonly used and recommended cell line for influenza A virus propagation and antiviral assays. These cells are highly susceptible to influenza virus infection and exhibit clear cytopathic effects (CPE).
Q3: What are the key assays to determine the antiviral efficacy of this compound?
A3: The two primary assays recommended are the Cytopathic Effect (CPE) Reduction Assay and the Plaque Reduction Assay. The CPE assay is a high-throughput method to screen for antiviral activity, while the plaque reduction assay is considered the gold standard for quantifying the potency of an antiviral compound.
Q4: How is the potency of this compound expressed?
A4: The potency is typically expressed as the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the viral effect (CPE or plaque number) by 50%. Additionally, the 50% cytotoxic concentration (CC₅₀) is determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a critical parameter for evaluating the therapeutic potential of the antiviral agent.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound antiviral assays.
Cytopathic Effect (CPE) Reduction Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak CPE in virus control wells | 1. Low virus titer. 2. Suboptimal cell health. 3. Inactive trypsin. 4. Incorrect MOI. | 1. Re-titer the virus stock. Ensure proper storage at -80°C. 2. Use cells at optimal confluency (80-95%) and within a low passage number. 3. Use fresh, active TPCK-trypsin at the recommended concentration (e.g., 1-2 µg/mL). 4. Optimize the MOI to induce visible CPE within the desired timeframe (e.g., 48-72 hours).[2] |
| High background cytotoxicity in compound-treated wells | 1. This compound is toxic at the tested concentrations. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a cytotoxicity assay to determine the CC₅₀ of this compound and use concentrations well below this value. 2. Ensure the final concentration of the solvent is non-toxic to the cells (typically ≤0.5% for DMSO). |
| Inconsistent results between replicates | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the plate. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. 2. Be precise with all pipetting steps, especially for serial dilutions of the compound and virus. 3. To minimize edge effects, do not use the outer wells of the plate for the assay; instead, fill them with sterile PBS or media. |
| Complete cell death in all wells | 1. Virus inoculum is too high. 2. Contamination. | 1. Use a lower MOI. 2. Check for bacterial or fungal contamination in cell cultures, media, and reagents. |
Plaque Reduction Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No plaques or very small, indistinct plaques | 1. Low virus titer. 2. Cell monolayer is too dense or unhealthy. 3. Agarose/Avicel overlay is too concentrated or solidified improperly. 4. Inadequate trypsin concentration. | 1. Use a higher concentration of the virus. 2. Seed cells to achieve 90-95% confluency at the time of infection. 3. Optimize the overlay concentration (e.g., 0.6-1.2% low melting point agarose). Ensure it is applied at a temperature that does not harm the cells (around 42°C). Consider using an Avicel overlay for clearer plaques.[3][4] 4. Titrate the TPCK-trypsin concentration in the overlay medium.[4] |
| Plaques are fuzzy or merge | 1. Overlay is too soft or has detached. 2. Incubation time is too long. 3. High virus concentration. | 1. Ensure the overlay has solidified properly before moving the plates. Increase the agarose concentration slightly if needed. 2. Harvest the assay at an earlier time point. 3. Use a lower virus dilution to obtain well-isolated plaques. |
| Cell monolayer detaches | 1. Overlay was too hot when applied. 2. Excessive washing. 3. Poor cell adherence. | 1. Cool the overlay to approximately 42°C before adding it to the cells.[5] 2. Wash the cell monolayer gently with PBS. 3. Use pre-coated plates or a different batch of cells if adherence is a persistent issue. |
| Inconsistent plaque numbers between replicates | 1. Inaccurate virus dilution series. 2. Uneven distribution of virus inoculum. | 1. Ensure thorough mixing at each step of the serial dilution. 2. Gently rock the plates during the virus adsorption period to ensure even coverage of the cell monolayer. |
Experimental Protocols & Data Presentation
Cytopathic Effect (CPE) Reduction Assay Protocol
This protocol is adapted for determining the antiviral activity of this compound against influenza A virus in a 96-well format.
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated Trypsin
-
Influenza A virus stock (e.g., A/WSN/33)
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1 x 10⁵ cells/mL in DMEM with 10% FBS and incubate for 18-24 hours at 37°C.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.
-
Infection: Wash the confluent cell monolayers with PBS and infect with influenza A virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM containing TPCK-trypsin.[6]
-
Treatment: After 1 hour of virus adsorption, remove the inoculum and add the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C for 48-72 hours until CPE is clearly visible in the virus control wells.
-
Quantification: Assess cell viability using a suitable reagent (e.g., MTT). The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the EC₅₀ and CC₅₀ values using a dose-response curve fitting software.
Plaque Reduction Assay Protocol
This protocol is for quantifying the inhibitory effect of this compound on influenza A virus plaque formation.
Materials:
-
MDCK cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Low melting point agarose or Avicel
-
TPCK-treated Trypsin
-
Influenza A virus stock
-
This compound
-
Crystal violet solution
-
6-well or 12-well cell culture plates
Methodology:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density of 9.5 x 10⁵ cells/well and grow until a confluent monolayer is formed.[4]
-
Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix each compound dilution with a standardized amount of influenza A virus (e.g., 100 plaque-forming units, PFU).
-
Infection: Wash the cell monolayers and inoculate with the virus-compound mixtures for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a mixture of 2x EMEM and low melting point agarose (final concentration 0.6-1.2%) containing TPCK-trypsin and the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells with formaldehyde and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration and determine the EC₅₀.
Representative Data Presentation
The following table provides an example of how to present the quantitative data from antiviral assays. The values are hypothetical and for illustrative purposes.
| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Influenza A/WSN/33 (H1N1) | User-determined | User-determined | User-determined |
| Oseltamivir | Influenza A/WSN/33 (H1N1) | 0.05 | >100 | >2000 |
| Ribavirin | Influenza A/WSN/33 (H1N1) | 5.2 | >50 | >9.6 |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Antiviral Assays
Caption: Workflow for CPE and Plaque Reduction Assays.
Influenza A Virus-Induced Signaling Pathways
Influenza A virus infection significantly alters host cell signaling to facilitate its replication. Key pathways affected include NF-κB, PI3K/Akt, and MAPK.[7][8]
References
- 1. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining Influenza Virus Shedding at Different Time Points in Madin-Darby Canine Kidney Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Novel, Real-Time Cell Analysis for Measuring Viral Cytopathogenesis and the Efficacy of Neutralizing Antibodies to the 2009 Influenza A (H1N1) Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Reducing variability in Fluvirucin B2 experimental results.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in experimental results involving Fluvirucin B2.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
Q: We are observing significant differences in the calculated IC50/EC50 values for this compound in our antiviral assays across multiple experimental runs. What are the potential causes and how can we mitigate this?
A: High variability in potency measurements is a common issue. The root causes can often be traced to inconsistencies in experimental setup and execution.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Virus Titer | Always use a freshly titered virus stock for each experiment. Store virus stocks in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic changes and altered susceptibility to viral infection and drug treatment. |
| Cell Seeding Density | Ensure a uniform cell seeding density across all wells and plates. Use an automated cell counter for accuracy. Create a cell suspension with a homogenous distribution before plating. |
| Compound Solubility | This compound, as a macrolactam, may have limited aqueous solubility. Prepare fresh stock solutions and ensure complete dissolution before diluting. Visually inspect for precipitation. Consider using a different solvent if issues persist, ensuring solvent controls are included. |
| Assay Incubation Times | Strictly adhere to standardized incubation times for virus infection and compound treatment. Minor deviations can significantly impact results. |
Experimental Protocol: Standardized Antiviral Assay
-
Cell Plating: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in infection medium (e.g., Opti-MEM with 1 µg/mL TPCK-trypsin) to achieve the desired final concentrations.
-
Infection: Aspirate the cell culture medium. Add 100 µL of influenza A virus (e.g., Victoria strain) at a Multiplicity of Infection (MOI) of 0.01.
-
Treatment: Immediately add 1 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Readout: Quantify the cytopathic effect (CPE) using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Workflow for Reducing IC50 Variability
Caption: Workflow for minimizing variability in cell-based assays.
Issue 2: Inconsistent Results in Antifungal Susceptibility Testing
Q: Our antifungal susceptibility tests with this compound against Candida albicans are showing inconsistent Minimum Inhibitory Concentration (MIC) values. What could be causing this?
A: Variability in antifungal susceptibility testing can stem from several factors related to the fungal inoculum, the compound itself, and the testing methodology.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inoculum Preparation | Standardize the preparation of the fungal inoculum. Use a spectrophotometer to adjust the inoculum to a specific optical density (e.g., 0.5 McFarland standard) to ensure a consistent starting concentration of fungal cells. |
| Compound Stability in Media | This compound may degrade or bind to components in the growth medium over the course of the assay. Perform time-course stability studies of this compound in your chosen broth medium. |
| pH of Media | The pH of the test medium can affect the activity of some antifungal agents. Ensure the pH of the medium is consistent for each experiment. |
| Reading of MICs | The visual determination of MICs can be subjective. Have two independent researchers read the results, or use a plate reader to obtain quantitative growth inhibition data. |
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility
-
Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
Troubleshooting Logic for Inconsistent MICs
Caption: Decision tree for troubleshooting variable MIC results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and what are the best storage conditions?
A: It is recommended to dissolve this compound in a polar aprotic solvent such as DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store this stock solution at -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. For working solutions, further dilute in the appropriate aqueous buffer or cell culture medium immediately before use. Avoid prolonged storage of aqueous solutions.
Q2: How can I ensure the quality and purity of my this compound sample?
A: The purity of this compound, a natural product often isolated from fermentation broths, can be a source of variability.[1] It is crucial to obtain a certificate of analysis from the supplier. If purity is a concern, it can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the identity and purity of the compound.
Q3: Does this compound have a known mechanism of action that could affect experimental design?
A: this compound is part of a family of macrolactam antibiotics.[2] While the precise mechanism of its antiviral and antifungal activity is not fully elucidated in the provided search results, its structural class suggests it may interfere with cellular membranes or essential enzymatic processes. When designing experiments, consider potential off-target effects and include appropriate controls. For example, in cell-based assays, monitor for general cytotoxicity to distinguish it from specific antiviral or antifungal activity.
Q4: Are there known synergistic or antagonistic effects of this compound with other compounds?
A: Some related fluvirucins have shown synergistic antifungal activity with other agents like fluconazole, particularly against resistant strains.[2] If you are using this compound in combination with other drugs, it is essential to perform a thorough analysis of potential synergistic, additive, or antagonistic interactions using methods such as checkerboard assays.
Signaling Pathway Considerations (Hypothetical)
While the exact signaling pathway inhibited by this compound is not detailed, a hypothetical pathway for antiviral action could involve the inhibition of a viral entry or replication step.
Caption: Hypothetical mechanism of this compound antiviral action.
References
Preventing degradation of Fluvirucin B2 during experiments.
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling Fluvirucin B2 to prevent its degradation during experiments. Given the limited direct data on this compound stability, this information is supplemented with data from related 14-membered macrolactam antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a 14-membered macrolactam antibiotic with potential antiviral and antifungal activities.[1][2] Like many complex organic molecules, its structure is susceptible to degradation under various experimental conditions, which can lead to loss of biological activity and the formation of unknown by-products, compromising experimental results.
Q2: What are the primary factors that can cause this compound degradation?
Based on the behavior of similar macrolide and macrolactam compounds, the primary factors contributing to the degradation of this compound are likely:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactam ring and other functional groups.[3][4]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[5][6]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of sensitive functional groups.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare concentrated stock solutions in a suitable organic solvent and store them at low temperatures. The choice of solvent is critical and should be one in which this compound is both soluble and stable.
Q4: Can I use aqueous solutions for my experiments?
While aqueous solutions are often necessary for biological assays, prolonged exposure of this compound to aqueous environments, especially at non-neutral pH, may lead to hydrolysis.[3][4] It is advisable to prepare aqueous working solutions fresh from a stock solution just before use and to minimize the time the compound spends in an aqueous medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to inappropriate storage or handling. | 1. Prepare fresh working solutions from a properly stored stock solution for each experiment.2. Review storage conditions (temperature, light exposure).3. Verify the pH of your experimental buffer. |
| Inconsistent results between experimental replicates. | Inconsistent degradation of this compound across different experimental setups. | 1. Ensure uniform handling and incubation times for all samples.2. Protect all samples from light during the experiment.3. Use a buffered solution to maintain a stable pH. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Analyze a fresh sample of this compound as a control.2. If new peaks are present in the experimental sample, consider the possibility of degradation. Review experimental conditions (pH, temperature, light). |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Ethanol
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under aseptic conditions (e.g., in a laminar flow hood), dissolve this compound in anhydrous DMSO or ethanol to a final concentration of 1-10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or lower for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Protocol 2: General Handling for Biological Assays
Objective: To minimize degradation of this compound during a typical biological experiment in an aqueous buffer.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Sterile, aqueous buffer at the desired pH for the experiment
-
Experimental samples (e.g., cell cultures, enzyme preparations)
Procedure:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the final working concentration in the pre-warmed experimental buffer immediately before adding it to the biological system.
-
Perform all manipulations involving this compound under subdued light conditions. Use amber-colored tubes or cover tubes with aluminum foil.
-
Minimize the incubation time of this compound in the aqueous buffer as much as the experimental design allows.
-
Include a "vehicle control" (buffer with the same final concentration of the solvent used for the stock solution) in your experimental setup.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for designing stable experimental conditions. Based on the chemistry of related macrolactams, the following pathways are plausible:
Caption: Potential degradation routes for this compound.
Experimental Workflow to Mitigate Degradation
A logical workflow can help minimize degradation during your experiments.
Caption: Recommended workflow for using this compound.
Disclaimer: The information provided is based on general chemical principles and data from related compounds. It is essential to perform your own stability studies for this compound under your specific experimental conditions.
References
- 1. Biochemical Characterization of β-Amino Acid Incorporation in this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting ambiguous NMR signals in Fluvirucin B2.
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve ambiguous NMR signals encountered during the structural elucidation of Fluvirucin B2 and related macrolide compounds.
Troubleshooting Guides & FAQs
This section addresses common issues in a question-and-answer format, providing detailed explanations and experimental protocols to resolve signal ambiguity.
Q1: My ¹H NMR spectrum shows a crowded, unresolvable region of overlapping signals, particularly in the aliphatic region (e.g., 1.0-2.5 ppm). How can I assign these protons?
Answer:
Signal overlap is a frequent challenge with macrolides like this compound due to the high number of similar methylene (CH₂) and methine (CH) groups in the macrocycle and sugar moieties. To resolve this, you need to use two-dimensional (2D) NMR experiments to spread the signals into a second dimension.
Recommended Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is the first step in tracing out spin systems within the molecule.[1][2]
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying protons that belong to the same spin system, even if they are not directly coupled. For example, it can help identify all the protons belonging to a single sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH coupling).[1][3] This is extremely powerful for resolving proton overlap, as ¹³C spectra are generally better dispersed.
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, methanol-d₄) can alter the chemical shifts of some protons, potentially resolving the overlap.[4]
Q2: Some of my signals are very broad, making it difficult to determine multiplicity and coupling constants. What is causing this and how can I fix it?
Answer:
Peak broadening can stem from several factors, including chemical exchange, molecular aggregation, low sample purity, or instrument issues like poor shimming.[4][5][6][7]
Troubleshooting Steps:
-
Check Sample Concentration: High concentrations can lead to aggregation through hydrogen bonding, which broadens signals.[7][8] Try diluting the sample.
-
Vary the Temperature: Acquiring the spectrum at a higher temperature can increase the rate of conformational exchange or break up aggregates, often resulting in sharper signals.[8] Be mindful of the solvent's boiling point.
-
Use a Hydrogen-Bond Breaking Solvent: If aggregation via hydrogen bonds is suspected, adding a small amount of a competitive solvent like methanol-d₄ to your CDCl₃ sample can disrupt these interactions and sharpen peaks.[8]
-
Confirm Sample Purity: Paramagnetic impurities (like residual metal catalysts) can cause significant broadening.[6] Ensure your sample is free from such contaminants.
-
Instrument Shimming: Poor magnetic field homogeneity is a common cause of broad peaks.[4][6] Re-shimming the spectrometer can often resolve this issue.
Q3: I am struggling to assign the quaternary carbons and connect the different fragments of the molecule (e.g., the aglycone to the sugar units). Which experiment is most suitable?
Answer:
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the key to this problem. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[1][3]
How HMBC Helps:
-
Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. However, protons that are 2 or 3 bonds away will show a correlation to the quaternary carbon in the HMBC spectrum, allowing for their unambiguous assignment.
-
Connecting Fragments: HMBC is crucial for identifying the glycosidic linkages between sugar units and the macrolide core. For example, you can observe a correlation between the anomeric proton of a sugar and the carbon on the aglycone to which it is attached.
The workflow below illustrates a typical strategy for resolving complex structures using a combination of 1D and 2D NMR experiments.
Data & Experimental Protocols
Reference NMR Data for this compound
| Carbon | Representative Chemical Shift (ppm) | Carbon Type (from DEPT) |
| C-1 | ~174.5 | C |
| C-2 | ~45.2 | CH |
| C-3 | ~215.1 | C |
| C-4 | ~55.8 | CH |
| C-5 | ~84.1 | CH |
| C-6 | ~38.7 | CH₂ |
| C-7 | ~75.3 | CH |
| C-8 | ~40.1 | CH₂ |
| C-9 | ~205.5 | C |
| C-10 | ~50.6 | CH |
| C-11 | ~125.9 | CH |
| C-12 | ~135.4 | C |
| C-13 | ~70.2 | CH |
| C-14 | ~35.1 | CH₂ |
| C-15 | ~68.9 | CH |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Detailed Experimental Protocols
Below are generalized protocols for key 2D NMR experiments. Parameters should be optimized for the specific instrument and sample.
Protocol 1: Gradient-Selected COSY (gs-COSY)
-
Sample Preparation: Prepare a 5-10 mg sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Initial Setup: Acquire a standard 1D ¹H spectrum and note the spectral width (SW) and transmitter offset (o1p).
-
Experiment Setup:
-
Load a standard gradient-selected COSY parameter set (e.g., 'cosygpqf' on Bruker systems).
-
Set the spectral width (SW) in both F2 (direct) and F1 (indirect) dimensions to match the 1D ¹H spectrum.[9]
-
Set the number of scans (NS) to a multiple of 4 or 8 (e.g., 4, 8, 16) for proper phase cycling.
-
Set the number of increments in the F1 dimension (TD(F1)) to 256 or 512 for adequate resolution.
-
-
Acquisition & Processing: Acquire the data. After acquisition, perform a Fourier transform in both dimensions (xfb), followed by phasing and baseline correction.
Protocol 2: Edited HSQC (Phase-Sensitive)
-
Initial Setup: Acquire standard 1D ¹H and ¹³C spectra. Note the respective spectral widths and offsets.
-
Experiment Setup:
-
Load a standard edited HSQC parameter set (e.g., 'hsqcedetgpsp' on Bruker systems).
-
Set the F2 dimension parameters (SW, o1p) to match the ¹H spectrum.[10]
-
Set the F1 dimension parameters (SW, o1p) to match the ¹³C spectrum.[10]
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Set NS to a multiple of 2 or 4. Due to being proton-detected, HSQC is relatively sensitive.[1]
-
-
Acquisition & Processing: Acquire and process the data. In an edited HSQC, CH/CH₃ signals will appear with a different phase (e.g., positive, red) than CH₂ signals (e.g., negative, blue), which is useful for spectral editing.[3]
Protocol 3: HMBC (Gradient-Selected)
-
Initial Setup: Use the same 1D ¹H and ¹³C spectral parameters as for the HSQC.
-
Experiment Setup:
-
Load a standard gradient-selected HMBC parameter set (e.g., 'hmbcgplpndqf' on Bruker systems).
-
Set the F2 (¹H) and F1 (¹³C) parameters as in the HSQC experiment.[10]
-
Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz. This value can be optimized to enhance correlations over 2 or 3 bonds.[3]
-
HMBC is less sensitive than HSQC, so a higher number of scans (e.g., 16 to 64) is often required.[10]
-
-
Acquisition & Processing: Acquire and process the data. The resulting spectrum will show correlations between protons and carbons separated by multiple bonds.
The diagram below illustrates how information from these key 2D experiments is integrated to build a molecular fragment.
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. nmr spectroscopy - 1H NMR Broad peaks - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. ulethbridge.ca [ulethbridge.ca]
- 10. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
How to address contamination in Fluvirucin B2 bioassays.
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering contamination issues during Fluvirucin B2 bioassays. This compound is a macrolactam antibiotic with antifungal and antiviral properties, often evaluated through cell-based or microbial assays. Maintaining sterility is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of microbial contamination in cell culture-based bioassays?
A1: The most common microbial contaminants are bacteria, yeasts, molds (fungi), and mycoplasma.[1][2][3] Each presents with distinct characteristics. Bacteria are typically fast-growing and can quickly overwhelm a culture, while fungal contamination may appear more slowly as filamentous structures or budding yeast particles.[4] Mycoplasma is particularly problematic as it is often not visible by standard microscopy and does not cause obvious turbidity in the culture medium.[3][4]
Q2: How can I visually identify the type of contamination in my this compound assay?
A2: Visual inspection is the first step in identifying contamination. Key indicators include a sudden change in the medium's pH (often a color change from red to yellow for bacteria or pink/purple for fungi), cloudiness (turbidity), or visible films on the surface.[2][5][6] Microscopic examination can reveal the specific morphology of the contaminant.[4]
Q3: My negative control wells show unexpected antimicrobial activity. What could be the cause?
A3: If negative controls (containing no this compound) show inhibition of microbial growth or cell death, it could be due to chemical contamination. Potential sources include detergents, endotoxins, or impurities in the water, media, or serum used.[2][7] It is also possible that the contaminant itself is producing a substance toxic to the indicator cells or microorganisms.
Q4: Can I salvage a cell culture or bioassay plate that has been contaminated?
A4: For most types of contamination, especially bacterial and fungal, it is highly recommended to discard the contaminated cultures immediately to prevent cross-contamination of other experiments and equipment.[7][8] Attempting to rescue cultures with high concentrations of antibiotics or antifungals can be toxic to the cells and may not completely eliminate the contamination.[2] Irreplaceable cell lines may be an exception, but extensive cleaning and quarantine procedures are necessary.[2][8]
Q5: How often should I test for mycoplasma?
A5: Due to its insidious nature, routine testing for mycoplasma is crucial. It is recommended to test cell banks upon receipt, before cryopreservation, and every 1-2 months for actively growing cultures. Common detection methods include PCR-based assays, DNA staining (e.g., DAPI or Hoechst), and direct culture on specific agar.[4][5]
Troubleshooting Guides
This section provides systematic approaches to identifying and resolving contamination issues.
Guide 1: Identifying the Source of Contamination
If you detect contamination, use the following decision tree to trace the potential source.
Caption: Decision tree for troubleshooting the source of contamination.
Guide 2: Responding to a Contamination Event
-
Isolate: Immediately remove the contaminated flask(s) or plate(s) from the incubator and isolate them from other cultures.[2]
-
Document: Record the date, culture identity, and type of suspected contamination. Take photomicrographs if possible.
-
Discard: Dispose of the contaminated cultures and any disposable materials that came into contact with them according to your institution's biohazard waste procedures.[8]
-
Decontaminate: Thoroughly decontaminate the biosafety cabinet with 70% ethanol and a stronger disinfectant like a 10% bleach solution.[9] Clean the incubator, including removing and autoclaving shelves and cleaning the water pan.[7][10]
-
Check Stocks: Examine shared reagents (media, serum) that were used with the contaminated culture. If suspected, quarantine them and test for contamination by incubating a sample without cells.[8][10]
-
Review Procedures: Review the aseptic technique of all personnel involved to identify potential breaches in protocol.[8]
Data Presentation
Table 1: Characteristics of Common Microbial Contaminants
This table summarizes the key features of common contaminants to aid in their identification.
| Contaminant Type | Microscopic Appearance | Macroscopic Appearance (in Culture Medium) | Typical pH Change |
| Bacteria | Small (0.5-2 µm), motile, rod-shaped (bacilli) or spherical (cocci) particles between cells.[11] | Rapid increase in turbidity (cloudiness); sometimes a surface film.[2][4] | Rapid drop to acidic (medium turns yellow).[5][6] |
| Yeast | Individual, ovoid or spherical particles (3-10 µm), often seen budding to form chains.[4][11] | Slight turbidity initially, may form clumps. Medium often remains clear at first.[7] | Can be acidic (yellow) or alkaline (pink/purple).[5][6] |
| Mold (Fungi) | Thin, filamentous, multicellular structures (hyphae). May form dense clumps of spores.[4] | Fuzzy, mycelial masses floating in the medium. Turbidity increases as contamination progresses.[4][7] | Usually a shift to alkaline (medium turns pink/purple).[5] |
| Mycoplasma | Not visible with a standard light microscope due to small size (~0.3 µm) and lack of cell wall.[3][11] | No visible change in turbidity. The culture may appear healthy.[1][4] | Little to no change in pH.[8] |
Experimental Protocols
Adherence to strict aseptic technique is paramount for these protocols. All work should be performed in a certified biosafety cabinet.[1][11]
Protocol 1: General Antifungal Susceptibility (MIC) Bioassay Workflow
This protocol describes a typical broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain (e.g., Candida albicans).
Caption: Workflow for a broth microdilution MIC assay.
Methodology:
-
Inoculum Preparation: Prepare a standardized fungal suspension (e.g., to a 0.5 McFarland standard, which is approximately 1-5 x 10^6 CFU/mL) in a suitable broth like RPMI 1640.[12][13]
-
Drug Dilution: Perform a two-fold serial dilution of this compound in the microtiter plate wells using broth to achieve a range of final concentrations.[14]
-
Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[12][14] Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus.[12][16] This can be assessed visually or by reading the optical density with a plate reader.
Protocol 2: General Antiviral Plaque Reduction Bioassay Workflow
This protocol outlines a method to assess the antiviral activity of this compound against a virus like Influenza A using a susceptible cell line (e.g., MDCK cells).
Methodology:
-
Cell Seeding: Seed a confluent monolayer of MDCK cells in 6-well or 12-well plates and incubate until they reach ~90-100% confluency.
-
Virus Infection: Wash the cell monolayer with serum-free medium. Infect the cells with a known amount of virus (e.g., 30-100 plaque-forming units, PFU) for 1 hour at 37°C.[17]
-
Treatment Application: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, allowing viral plaques to form.[17][18]
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with 4% formaldehyde), and stain with a solution like crystal violet to visualize and count the plaques.[17]
-
Analysis: Compare the number of plaques in the treated wells to the untreated virus control well. The concentration that reduces the plaque number by 50% (EC₅₀) is calculated.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. Cell Culture Contamination | Thermo Fisher Scientific - ID [thermofisher.com]
- 3. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 4. Contaminant Help - UNC Lineberger [unclineberger.org]
- 5. goldbio.com [goldbio.com]
- 6. youtube.com [youtube.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. corning.com [corning.com]
- 10. researchgate.net [researchgate.net]
- 11. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Fluvirucin B2 in antiviral studies.
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fluvirucin B2 in antiviral studies against influenza A virus.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a macrolactam antibiotic, part of a series of related compounds (Fluvirucins A1, A2, B1, B3, B4, and B5) isolated from actinomycetes.[1][2][3] It has been reported to exhibit inhibitory activity against influenza A virus in cell culture.[1]
Q2: What is the known antiviral mechanism of action of this compound against influenza A virus?
The precise molecular mechanism of action of this compound against influenza A virus has not been extensively documented in publicly available scientific literature. While it is known to be active from cytopathic effect (CPE) reduction assays, the specific viral or host cell target has not been identified.[1] As a macrolide-like compound, its antiviral properties could be indirect, potentially through modulation of host cell pathways or anti-inflammatory effects, but this is speculative for this compound.[4][5]
Q3: Are there known mechanisms of influenza A virus resistance to this compound?
Currently, there are no specific documented mechanisms of influenza A virus resistance to this compound in the scientific literature. The lack of a well-defined viral target makes it difficult to predict resistance pathways. General mechanisms of antiviral resistance include mutations in the viral target protein that prevent drug binding, or alterations in host cell factors that are required for the drug's activity.
Q4: What is a cytopathic effect (CPE) reduction assay?
A cytopathic effect (CPE) reduction assay is a common method used to measure the antiviral activity of a compound.[4][6] It assesses the ability of the compound to protect cells from the damaging (cytopathic) effects of a viral infection.[4][6] The effectiveness of the antiviral is often quantified as the concentration that inhibits 50% of the viral CPE (IC50).
Troubleshooting Guides
Scenario 1: Decreased or inconsistent efficacy of this compound in antiviral assays.
If you are observing lower than expected or inconsistent antiviral activity of this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | 1. Verify Stock Solution: Ensure the stock solution of this compound is correctly prepared and stored to prevent degradation. Prepare fresh dilutions for each experiment. 2. Confirm Purity: If possible, verify the purity of the this compound compound using analytical methods. |
| Experimental Conditions | 1. Optimize Cell Density: Ensure a consistent and optimal cell density is used for each assay. Over-confluent or under-confluent cell monolayers can affect viral replication and assay results. 2. Standardize Virus Titer: Use a consistent multiplicity of infection (MOI) for viral challenge in all experiments. Titer the virus stock regularly. 3. Assay Timing: Adhere to a strict timeline for compound addition, viral infection, and assay endpoint measurement. |
| Cell Line Issues | 1. Cell Health: Regularly check the health and morphology of your cell line. Use cells within a low passage number range. 2. Contamination: Periodically test for mycoplasma or other microbial contamination. |
Scenario 2: Investigating potential resistance of influenza A virus to this compound.
If you suspect the emergence of a this compound-resistant influenza A virus strain, a systematic investigation is required.
Workflow for Investigating Antiviral Resistance
Caption: A general workflow for the selection and characterization of antiviral resistance.
Data Presentation: Example IC50 Values for this compound
The following table illustrates how you might present data comparing the susceptibility of wild-type and potentially resistant influenza A virus strains to this compound.
| Virus Strain | This compound IC50 (µM) | Fold-change in IC50 |
| Influenza A/WSN/33 (Wild-Type) | 0.5 | 1 |
| This compound-Resistant Isolate 1 | 5.2 | 10.4 |
| This compound-Resistant Isolate 2 | 8.9 | 17.8 |
| Control Antiviral (e.g., Oseltamivir) | ||
| Influenza A/WSN/33 (Wild-Type) | 0.01 | 1 |
| This compound-Resistant Isolate 1 | 0.012 | 1.2 |
Note: The IC50 values presented are hypothetical examples for illustrative purposes.
Experimental Protocols
Protocol: Cytopathic Effect (CPE) Reduction Assay for this compound against Influenza A Virus
This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of this compound.
Workflow for CPE Reduction Assay
Caption: The experimental workflow for a Cytopathic Effect (CPE) reduction assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/WSN/33)
-
This compound
-
96-well cell culture plates
-
Crystal Violet staining solution
-
Formaldehyde
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDCK cells.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in DMEM to achieve the desired final concentrations for the assay.
-
-
Viral Infection:
-
Wash the MDCK cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM containing TPCK-trypsin.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment:
-
Remove the viral inoculum and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells with virus only (virus control) and cells only (cell control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
-
-
Quantification of CPE:
-
Gently wash the wells with PBS.
-
Fix the cells with 10% formaldehyde for 20 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 15 minutes.
-
Wash the plate with water and allow it to dry.
-
Solubilize the stain with methanol and read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the cell and virus controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Potential Mechanisms of Antiviral Resistance
As the specific mechanism of action for this compound is unknown, the following diagram illustrates general mechanisms by which a virus can develop resistance to an antiviral compound.
Caption: General mechanisms of viral resistance to antiviral compounds.
References
- 1. New macrocycle antiviral drugs show promise in treating influenza - Advanced Science News [advancedsciencenews.com]
- 2. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Virus Induced-Cytopathic Effect (CPE) inhibition assay [bio-protocol.org]
- 5. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.sg]
- 6. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Optimizing Stereoselectivity in Fluvirucin B2 Synthesis
Welcome to the technical support center for the stereoselective synthesis of Fluvirucin B2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the stereochemical outcomes of key reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stereoselective steps in the synthesis of this compound?
A1: The synthesis of the this compound aglycon, fluvirucinin B2, involves several stereochemically sensitive transformations. Based on reported total syntheses, two of the most critical steps are:
-
The Diastereoselective Hydrogenation of the macrocyclic alkene precursor to establish the stereochemistry at the C6 and C7 positions.
-
The Evans Aldol Reaction used to set the stereocenters in the polyketide fragments that form the macrocycle. Controlling the syn or anti relationship in these fragments is crucial for the overall stereochemistry of the final product.
Q2: My diastereoselective hydrogenation of the macrocyclic alkene is giving a poor diastereomeric ratio. What are the key parameters to control?
A2: Achieving high diastereoselectivity in the hydrogenation of the 14-membered macrocyclic precursor to fluvirucinin B2 is highly dependent on the reaction conditions. The seminal work by Llacer, Urpí, and Vilarrasa reported a 9:1 diastereomeric ratio.[1][2] Key factors to consider are the choice of catalyst, solvent, and reaction temperature. Toluene has been reported as an effective solvent for this transformation.[1][2] It is also important to ensure the purity of the substrate, as impurities can poison the catalyst and affect selectivity.
Q3: I am observing low syn selectivity in my Evans aldol reaction for an acetate-derived fragment. What could be the cause?
A3: Low syn selectivity in Evans aldol reactions involving acetate enolates is a known challenge. Unlike propionate aldol reactions where the α-methyl group helps to control the transition state geometry, acetate aldols lack this feature, which can lead to a decrease in diastereoselectivity. The choice of Lewis acid and solvent can have a significant impact on the outcome. For instance, boron-mediated aldol reactions are known to favor the formation of Z-enolates, which typically lead to syn products.[3][4][5][6][7] However, the degree of selectivity can be highly substrate-dependent.
Q4: How can I improve the diastereomeric ratio of my Evans acetate aldol reaction?
A4: To improve the diastereomeric ratio of an Evans acetate aldol reaction, you can systematically vary the reaction parameters. Key areas for optimization include:
-
Lewis Acid: Different Lewis acids can influence the transition state geometry. Boron triflates (e.g., Bu₂BOTf) are commonly used to promote syn selectivity.[4] Titanium-based Lewis acids (e.g., TiCl₄) may offer different selectivity profiles.
-
Base: The choice of base can affect the enolate geometry. Hindered bases like diisopropylethylamine (DIPEA) are often used in conjunction with boron triflates.
-
Solvent: The polarity of the solvent can impact the reaction. Dichloromethane (DCM) is a common solvent for these reactions.
-
Temperature: Running the reaction at low temperatures (e.g., -78 °C) is crucial for maximizing selectivity.
Troubleshooting Guides
Troubleshooting Poor Diastereoselectivity in the Hydrogenation of the Fluvirucinin B2 Macrocycle
| Problem | Potential Cause | Suggested Solution |
| Low diastereomeric ratio (e.g., < 9:1) | Catalyst activity/choice: The catalyst may be old, poisoned, or not suitable for the substrate. | - Use a fresh batch of catalyst (e.g., Pd/C).- Ensure the substrate is free of impurities that could poison the catalyst.- Consider screening other hydrogenation catalysts (e.g., PtO₂, Rh/C). |
| Solvent effects: The solvent may not be optimal for directing the stereochemical outcome. | - Toluene has been reported to be effective.[1][2] - Ensure the solvent is anhydrous and of high purity.- Consider screening other non-polar, aprotic solvents. | |
| Reaction temperature: The temperature may be too high, leading to reduced selectivity. | - Perform the reaction at room temperature or consider cooling it to 0 °C. | |
| Hydrogen pressure: Incorrect hydrogen pressure can affect the reaction rate and selectivity. | - Use a hydrogen balloon or a Parr shaker to maintain a consistent, positive pressure of hydrogen. |
Troubleshooting Poor Syn Selectivity in the Evans Acetate Aldol Reaction
| Problem | Potential Cause | Suggested Solution |
| Low syn selectivity (approaching 1:1) | Lewis acid choice: The Lewis acid may not be effectively controlling the transition state geometry. | - Use a boron triflate Lewis acid such as dibutylboron triflate (Bu₂BOTf), which is known to favor the formation of Z-enolates and subsequent syn products.[4] - Consider screening other Lewis acids like tin(II) triflate or titanium tetrachloride, as they can offer different selectivity profiles. |
| Base choice: The base may not be efficiently forming the desired Z-enolate. | - Use a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in conjunction with the Lewis acid. | |
| Reaction temperature: The temperature may be too high, allowing for equilibration or less-ordered transition states. | - Maintain a low reaction temperature, typically -78 °C, throughout the addition of the aldehyde. | |
| Solvent effects: The solvent may be interfering with the desired chelation in the transition state. | - Use a non-coordinating solvent like dichloromethane (DCM).- Ensure the solvent is anhydrous. | |
| Substrate structure: The specific aldehyde or chiral auxiliary may disfavor the desired transition state. | - If possible, consider using a different chiral auxiliary that may offer better stereocontrol for the specific substrate. |
Experimental Protocols
Key Experiment 1: Diastereoselective Hydrogenation of the Fluvirucinin B2 Macrocycle
This protocol is based on the total synthesis of fluvirucinin B2-5 by Llacer, Urpí, and Vilarrasa.[1][2]
Reaction: Catalytic hydrogenation of the C6-C7 double bond of the 14-membered macrocyclic lactam precursor.
Materials:
-
Macrocyclic alkene precursor
-
10% Palladium on carbon (Pd/C)
-
Toluene, anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve the macrocyclic alkene precursor in anhydrous toluene.
-
Add 10% Pd/C (typically 10-20 mol% by weight relative to the substrate).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).
-
Introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional toluene or another suitable solvent (e.g., ethyl acetate).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography to separate the diastereomers. The desired epimer is typically the major product with a reported 9:1 diastereomeric ratio.[1][2]
Key Experiment 2: Evans Syn-Aldol Reaction for a Polyketide Fragment
This is a general protocol for a boron-mediated Evans syn-aldol reaction, which is a key strategy for constructing the polyketide backbone of this compound.
Reaction: Diastereoselective aldol addition of an N-acetyloxazolidinone to an aldehyde.
Materials:
-
N-acetyloxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative)
-
Dibutylboron triflate (Bu₂BOTf), 1 M solution in hexanes or CH₂Cl₂
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acetyloxazolidinone in anhydrous CH₂Cl₂ in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add dibutylboron triflate (1.1 equivalents) to the solution.
-
Add diisopropylethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 30 minutes to allow for the formation of the boron enolate.
-
Add the aldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction at 0 °C by the addition of methanol, followed by a buffer solution (e.g., phosphate buffer pH 7).
-
Add a mixture of methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to cleave the boron from the product.
-
Dilute the mixture with water and extract with CH₂Cl₂ (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, saturated aqueous Na₂SO₃, and brine.
-
Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired syn-aldol adduct.
Visualizations
Caption: Workflow for the diastereoselective hydrogenation of the Fluvirucinin B2 macrocycle.
Caption: Troubleshooting logic for poor syn-selectivity in the Evans aldol reaction.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Evans Aldol Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Validation & Comparative
A Comparative Analysis of the Antiviral Activity of Fluvirucin B2 and B1 Against Influenza A Virus
For Immediate Release
[City, State] – [Date] – A detailed comparative analysis of Fluvirucin B1 and Fluvirucin B2, two closely related macrolactam antibiotics, reveals significant differences in their in vitro antiviral activity against the influenza A virus. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their relative potencies, based on available experimental data.
Executive Summary
Fluvirucin B1 demonstrates notably higher potency in inhibiting the replication of the influenza A virus when compared to this compound. Experimental data from cytopathic effect (CPE) reduction assays indicate a more than four-fold difference in their 50% inhibitory dose (ID50). This guide will delve into the quantitative data, outline the experimental methodologies used for their evaluation, and explore the current understanding of their mechanism of action.
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy of Fluvirucin B1 and B2 was determined by assessing their ability to inhibit the cytopathic effect of the influenza A/Victoria/3/75 strain in Madin-Darby Canine Kidney (MDCK) cells.[1] The key findings are summarized in the table below.
| Compound | Antiviral Activity (ID50) against Influenza A/Victoria/3/75 | Cytotoxicity (CC50) in MDCK cells | Selectivity Index (SI = CC50/ID50) |
| Fluvirucin B1 | 5.19 µM[2] | Data not available | Data not available |
| This compound | 21.67 µM[2] | Data not available | Data not available |
ID50 (50% Inhibitory Dose): The concentration of the compound that inhibits 50% of the viral cytopathic effect. CC50 (50% Cytotoxic Concentration): The concentration of the compound that results in a 50% reduction in cell viability. Selectivity Index (SI): A ratio that measures the relative safety of a compound. A higher SI value indicates a more favorable safety profile.
As the data indicates, Fluvirucin B1 is a more potent inhibitor of the influenza A virus in this assay system. The lack of available cytotoxicity data (CC50) for both compounds prevents the calculation of their Selectivity Index, a critical parameter for evaluating the therapeutic potential of antiviral agents.
Experimental Protocols
The antiviral activity of Fluvirucin B1 and B2 was evaluated using a cytopathic effect (CPE) reduction assay.[1] This established method provides a quantitative measure of a compound's ability to protect cells from virus-induced damage.
Cytopathic Effect (CPE) Reduction Assay
Objective: To determine the concentration of an antiviral compound required to inhibit the virus-induced destruction of a cell monolayer by 50%.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are seeded in 96-well microplates and cultured to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are then infected with a standardized amount of the influenza A/Victoria/3/75 virus.
-
Compound Treatment: Immediately following infection, serial dilutions of the test compounds (Fluvirucin B1 and B2) are added to the wells. Control wells with untreated, infected cells and uninfected cells are also included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period that allows for the development of significant cytopathic effects in the untreated, infected control wells.
-
Assessment of Cytopathic Effect: The cell monolayers are observed microscopically for evidence of virus-induced cell death, such as rounding, detachment, and lysis.
-
Quantification: To obtain quantitative data, the viability of the cells in each well is assessed using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is read using a microplate reader.
-
Data Analysis: The 50% inhibitory dose (ID50) is calculated by plotting the percentage of CPE inhibition against the logarithm of the compound concentration and determining the concentration at which a 50% reduction in the cytopathic effect is observed.
Visualizing the Experimental Workflow
Caption: Workflow of the Cytopathic Effect (CPE) Reduction Assay.
Mechanism of Action and Signaling Pathways
The precise mechanism by which Fluvirucins inhibit influenza A virus replication has not been fully elucidated. Generally, antiviral drugs can target various stages of the viral life cycle.
Caption: Potential targets in the influenza virus life cycle.
Further research is required to determine whether Fluvirucins interfere with viral attachment and entry, inhibit viral RNA or protein synthesis, or disrupt the assembly and release of new virus particles.
Conclusion
Based on the available in vitro data, Fluvirucin B1 exhibits superior antiviral activity against the influenza A virus compared to this compound. The more than four-fold lower ID50 value for Fluvirucin B1 suggests it is a more potent inhibitor of viral replication. However, a complete assessment of their therapeutic potential is hampered by the lack of cytotoxicity data. Future studies should focus on determining the CC50 values for both compounds to calculate their selectivity indices and on elucidating their specific mechanism of action to better understand their antiviral properties. This information will be crucial for any further development of these compounds as potential anti-influenza agents.
References
Independent Validation of Fluvirucin B2's Antiviral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative framework for the independent validation of the antiviral effects of Fluvirucin B2, a macrolactam antibiotic first reported to have activity against influenza A virus in 1991. Despite its initial promise, a thorough review of publicly available scientific literature reveals a significant lack of recent, independent validation of its antiviral efficacy. This document summarizes the original findings, presents detailed experimental protocols for standardized in vitro antiviral assays that could be employed for such validation, and offers a comparison with established classes of influenza antiviral drugs. The aim is to equip researchers with the necessary information to design and execute studies to verify and characterize the antiviral properties of this compound.
This compound: Original Findings and the Need for Independent Validation
This compound belongs to a series of macrolactam antibiotics isolated from Actinomycetes.[1][2] Initial studies published in 1991 reported that this compound exhibited potent inhibitory activity against the influenza A/Victoria strain in Madin-Darby Canine Kidney (MDCK) cells, as determined by a cytopathic effect (CPE) reduction assay. However, since these initial reports, there has been a notable absence of follow-up studies from independent research groups to confirm these findings, explore the mechanism of action, or compare its efficacy to current standard-of-care antiviral agents.
Given the continuous evolution of influenza viruses and the emergence of drug resistance, the re-evaluation of historical compounds like this compound is a valid scientific pursuit. However, for it to be considered a viable candidate for further development, rigorous and independent validation of its antiviral activity is a critical first step.
Comparative Landscape of Influenza Antivirals
To provide context for the potential evaluation of this compound, it is essential to understand the landscape of currently approved influenza antiviral drugs. These drugs primarily target viral proteins crucial for entry into or exit from host cells.
| Drug Class | Mechanism of Action | Examples |
| Neuraminidase Inhibitors | Block the enzymatic activity of neuraminidase, preventing the release of progeny virions from infected cells. | Oseltamivir, Zanamivir, Peramivir |
| M2 Proton Channel Blockers | Interfere with the M2 ion channel protein of influenza A viruses, inhibiting viral uncoating. | Amantadine, Rimantadine (Note: Widespread resistance has limited their clinical use) |
| Cap-dependent Endonuclease Inhibitor | Inhibits the "cap-snatching" activity of the viral polymerase acidic (PA) protein, which is essential for viral mRNA synthesis. | Baloxavir marboxil |
A hypothetical validation of this compound would necessitate direct comparison with representatives from these classes, particularly the neuraminidase inhibitors, which are the current standard of care.
Experimental Protocols for Independent Validation
The following are detailed methodologies for key in vitro experiments that can be utilized to independently assess the antiviral efficacy of this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the virus-induced cell death.[3]
Objective: To quantify the concentration of this compound required to inhibit viral-induced cell death.
Methodology:
-
Cell Seeding: Seed MDCK cells into 96-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in a virus growth medium.
-
Infection: Infect the MDCK cell monolayers with a known titer of influenza A virus (e.g., 100 TCID₅₀).
-
Treatment: After a 2-hour viral adsorption period, remove the inoculum and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ environment.
-
Data Collection: Assess cell viability using a colorimetric assay such as the MTT or WST-8 assay. The optical density is proportional to the number of viable cells.
-
Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that protects 50% of the cells from the viral cytopathic effect.
Neuraminidase (NA) Inhibition Assay
This enzymatic assay is crucial if this compound is suspected to act as a neuraminidase inhibitor.[4][5]
Objective: To determine if this compound inhibits the enzymatic activity of influenza neuraminidase.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound. Dilute a known amount of purified influenza neuraminidase enzyme or virus.
-
Incubation: In a 96-well black plate, mix the diluted this compound with the neuraminidase enzyme/virus and incubate.
-
Substrate Addition: Add a fluorogenic neuraminidase substrate (e.g., MUNANA) to each well.
-
Reaction Incubation: Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader. The fluorescence intensity is proportional to the neuraminidase activity.
-
Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of this compound that inhibits 50% of the neuraminidase activity.
Hemagglutination (HA) Inhibition Assay
This assay is used to detect and quantify antibodies that inhibit virus-mediated hemagglutination but can be adapted to screen for compounds that interfere with viral attachment.[6][7][8][9]
Objective: To determine if this compound can inhibit the agglutination of red blood cells by the influenza virus, suggesting interference with the hemagglutinin protein.
Methodology:
-
Compound Dilution: Prepare serial dilutions of this compound in a V-bottom 96-well plate.
-
Virus Addition: Add a standardized amount of influenza virus (typically 4 HA units) to each well containing the compound.
-
Incubation: Incubate the plate at room temperature to allow the compound to bind to the virus.
-
Red Blood Cell Addition: Add a standardized suspension of red blood cells (e.g., chicken or turkey RBCs) to each well.
-
Observation: Allow the red blood cells to settle. In the absence of inhibition, the virus will agglutinate the RBCs, forming a lattice structure. If the compound is effective, the RBCs will settle at the bottom of the well, forming a distinct button.
-
Analysis: The highest dilution of the compound that completely inhibits hemagglutination is determined as the minimum inhibitory concentration.
Hypothetical Antiviral Signaling Pathway Inhibition
While the exact mechanism of this compound is unknown, many antiviral agents function by interfering with host cell signaling pathways that the virus hijacks for its replication. A hypothetical pathway is depicted below.
Conclusion and Future Directions
The initial discovery of this compound's anti-influenza activity presents an intriguing but currently unverified opportunity in antiviral research. This guide provides the necessary framework for the independent validation of these historical findings. By employing standardized and robust in vitro assays and comparing its performance against established antiviral agents, the scientific community can objectively determine if this compound or its analogs warrant further investigation as potential influenza therapeutics. The detailed protocols and comparative data herein serve as a foundational resource for researchers embarking on this validation effort.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. The Hemagglutination Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Hemagglutination assay - Wikipedia [en.wikipedia.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Viral Hemagglutination Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Analysis of Fluvirucin Analogs: A Guide for Researchers
An In-depth Look at the Antiviral and Antifungal Potential of Fluvirucin Analogs
Fluvirucins are a family of macrolactam antibiotics produced by various actinomycete strains.[1][2] This guide provides a comparative analysis of different Fluvirucin analogs, focusing on their antiviral and synergistic antifungal activities. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique class of natural products.
Antiviral Activity Against Influenza A Virus
A series of Fluvirucin analogs, including A1, A2, B1, B2, B3, B4, and B5, have demonstrated potent inhibitory activity against the influenza A virus.[1] The antiviral efficacy of these compounds was determined using a cytopathic effect (CPE) reduction assay in Madin-Darby canine kidney (MDCK) cells.[1] This assay measures the ability of a compound to protect cells from the virus-induced damage.
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
The following is a generalized protocol for determining the antiviral activity of Fluvirucin analogs against the influenza A virus.
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Influenza A virus (e.g., Victoria strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Fluvirucin analogs (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Neutral Red or other viability stain
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the Fluvirucin analogs in DMEM.
-
Infection: When the MDCK cell monolayer is confluent, remove the growth medium and infect the cells with a predetermined titer of influenza A virus. A virus control (no compound) and a cell control (no virus, no compound) should be included.
-
Treatment: Immediately after infection, add the diluted Fluvirucin analogs to the respective wells.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).
-
Quantification of CPE: Assess the cytopathic effect. This can be done qualitatively by microscopic observation or quantitatively using a viability assay such as the Neutral Red uptake assay.
-
Data Analysis: Calculate the concentration of the compound that inhibits the viral cytopathic effect by 50% (IC50).
Experimental Workflow: Antiviral Screening
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluvirucin B2: A Review of its Cross-Reactivity Profile Against Viral and Microbial Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available scientific literature on the cross-reactivity of Fluvirucin B2, a 14-membered macrolactam antibiotic, against a spectrum of viral and microbial agents. While initially identified for its potent activity against Influenza A virus, evidence suggests a broader, yet not fully characterized, range of biological activities for the fluvirucin family of compounds. This document summarizes the existing data, highlights key structural determinants for activity, and outlines the experimental methodologies commonly employed in such studies.
Executive Summary
This compound, one of several structurally related antibiotics isolated from actinomycetes, was first described in 1991 for its inhibitory effects on Influenza A virus.[1][2] Subsequent research on the broader fluvirucin family has indicated potential for antifungal, antibacterial, and anthelmintic activities, suggesting a wider therapeutic window than initially reported.[3] However, detailed, publicly available cross-reactivity studies specifically for this compound against a diverse panel of viruses, bacteria, and fungi are limited. This guide synthesizes the available information to provide a current understanding of its activity spectrum. A critical structural feature for broad-spectrum activity appears to be the presence of a free amino group on the aminosugar moiety of the fluvirucin molecule.[3]
Antiviral Activity
The primary and most well-documented antiviral activity of this compound is against Influenza A virus.[2] The initial discovery and characterization of the fluvirucin family, including B2, demonstrated their potent inhibitory effects in cell culture-based assays.
Table 1: Antiviral Activity of this compound
| Virus Family | Virus | Assay Type | Cell Line | Endpoint | Reported Activity | Reference |
| Orthomyxoviridae | Influenza A virus (Victoria strain) | Cytopathic Effect (CPE) Reduction Assay | Madin-Darby Canine Kidney (MDCK) cells | Inhibition of virus-induced cell death | Potent inhibitory activity | [2] |
Note: Specific quantitative data such as EC50 or IC50 values for this compound against Influenza A are not detailed in the provided abstracts. Further investigation of the full-text articles from the initial discovery would be required to obtain this level of detail. Information regarding its activity against other viral families and specific viruses is not currently available in the public domain.
Antifungal and Antibacterial Activity
While the fluvirucin family has been noted for its antifungal and antibacterial properties, recent studies have revealed important structural nuances that govern this activity.[3] A 2022 study on newly isolated N-acetylated fluvirucins (B7-B10) and the known Fluvirucin B6 showed that these compounds lacked standalone antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and antifungal activity against Candida albicans.[3] However, some of these N-acetylated fluvirucins did exhibit synergistic antifungal effects when combined with fluconazole against fluconazole-resistant C. albicans strains.[3]
The researchers hypothesized that the lack of direct antimicrobial activity was due to the N-acetylation of the amino group on the sugar moiety.[3] This suggests that fluvirucins with a free amino group , which is likely the case for this compound based on its structural class, are responsible for the reported broader antifungal and antibacterial actions of the family.[3][4]
At present, specific quantitative data (e.g., Minimum Inhibitory Concentrations - MICs) for this compound against a panel of fungal and bacterial species is not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cross-reactivity of a compound like this compound.
Antiviral Assays
-
Cytopathic Effect (CPE) Reduction Assay:
-
Objective: To determine the ability of a compound to protect cells from virus-induced death.
-
Methodology:
-
Confluent monolayers of a susceptible cell line (e.g., MDCK for influenza) are prepared in 96-well plates.
-
The cells are pre-incubated with serial dilutions of the test compound (e.g., this compound).
-
A standardized amount of virus, known to cause significant CPE within a specific timeframe, is added to the wells.
-
Control wells include cells with virus only (positive control for CPE) and cells with compound only (to assess cytotoxicity).
-
The plates are incubated for a period sufficient to observe CPE (typically 2-5 days).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT, MTS) or by microscopic observation.
-
The concentration of the compound that protects 50% of the cells from virus-induced death (EC50) is calculated.
-
-
-
Plaque Reduction Assay:
-
Objective: To quantify the inhibition of viral replication by measuring the reduction in the number or size of viral plaques.
-
Methodology:
-
Confluent cell monolayers in 6-well or 12-well plates are infected with a low multiplicity of infection (MOI) of the virus.
-
After an adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.
-
The plates are incubated until distinct plaques (zones of cell death) are visible.
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number and size of plaques are quantified, and the concentration of the compound that reduces the plaque number by 50% (IC50) is determined.
-
-
Antifungal and Antibacterial Assays
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC):
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Serial two-fold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
Control wells include microorganism with no compound (growth control) and medium with no microorganism (sterility control).
-
The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
-
Signaling Pathways and Experimental Workflows
To visualize the logical flow of cross-reactivity studies and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for assessing the cross-reactivity of this compound.
Caption: Structure-activity relationship hypothesis for this compound.
Conclusion and Future Directions
The available evidence suggests that this compound is a potent anti-influenza A agent with the potential for a broader spectrum of antimicrobial activity. The presence of a free amino group on its aminosugar moiety is likely a key determinant for its antifungal and antibacterial effects. However, there is a clear gap in the publicly accessible scientific literature providing detailed, quantitative cross-reactivity data for this compound against a wide range of viral, fungal, and bacterial pathogens.
Future research should focus on systematic in vitro screening of this compound against diverse panels of microorganisms to establish its full spectrum of activity and to determine key parameters such as EC50, IC50, and MIC values. Such studies would provide the necessary data to fully evaluate its potential as a broad-spectrum anti-infective agent and would be invaluable for guiding further drug development efforts.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Fluvirucins B7–B10, new antifungal macrolactams from a marine-derived Nonomuraea sp. MYH522 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. III. The stereochemistry and absolute configuration of fluvirucin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluvirucin B2 and Tamiflu (Oseltamivir) for Influenza Treatment
A critical evaluation of the available scientific literature reveals a significant disparity in the data concerning the anti-influenza efficacy of Fluvirucin B2 and the well-established antiviral drug, Tamiflu (oseltamivir). While Tamiflu has been extensively studied and its clinical efficacy is well-documented, information on this compound is sparse, precluding a direct, data-driven comparison of their performance. This guide synthesizes the available information to provide an objective overview for researchers, scientists, and drug development professionals.
Executive Summary
Tamiflu (oseltamivir) is a neuraminidase inhibitor with proven efficacy against both influenza A and B viruses. Its mechanism of action is well-characterized, and extensive clinical data support its use in the treatment and prophylaxis of influenza. In contrast, this compound is an antibiotic that has demonstrated inhibitory activity against influenza A virus in early-stage, in vitro studies. However, quantitative efficacy data, such as IC50 or EC50 values, and information regarding its mechanism of action are not publicly available. Therefore, a direct comparison of their potency and clinical effectiveness is not feasible at this time.
Data Presentation
Due to the limited availability of quantitative data for this compound, a direct comparative table with Tamiflu cannot be constructed. The following tables summarize the available information for each compound individually.
Table 1: Profile of this compound
| Parameter | Description |
| Compound Type | Antibiotic |
| Antiviral Spectrum | Influenza A virus[1] |
| Efficacy Data | Potent inhibitory activity observed in a cytopathic effect (CPE) reduction assay[1] |
| Quantitative Data | Not available in the public domain. |
| Mechanism of Action | Not elucidated. |
| Clinical Data | Not available. |
Table 2: Profile of Tamiflu (Oseltamivir)
| Parameter | Description |
| Compound Type | Antiviral (Neuraminidase Inhibitor)[2][3][4][5] |
| Antiviral Spectrum | Influenza A and B viruses[2][4] |
| Efficacy Data | Reduces duration of illness and severity of symptoms[6] |
| Quantitative Data (IC50) | Varies by influenza strain. For example, median IC50 values of its active metabolite, oseltamivir carboxylate, are 2.5 nM against influenza A/H1N1, 0.96 nM against A/H3N2, and 60 nM against influenza B. |
| Mechanism of Action | Inhibits the viral neuraminidase enzyme, preventing the release of new virus particles from infected cells[1][2][3][5] |
| Clinical Data | Widely approved for the treatment and prevention of influenza. Reduces the risk of secondary complications.[1][6] |
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay (General Protocol)
The antiviral activity of this compound was determined using a cytopathic effect (CPE) reduction assay.[1] While the specific protocol used for this compound is not detailed in the available literature, a general methodology for this type of assay is as follows:
-
Cell Culture: A monolayer of susceptible host cells, such as Madin-Darby canine kidney (MDCK) cells, is cultured in 96-well plates.
-
Compound Preparation: The test compound (e.g., this compound) is prepared in serial dilutions.
-
Infection: The cell monolayers are infected with a specific strain of influenza virus.
-
Treatment: Immediately after infection, the diluted test compound is added to the wells. Control wells include cells with virus but no compound (virus control) and cells without virus or compound (cell control).
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 48-72 hours).
-
Assessment of CPE: The cell monolayers are observed microscopically for the presence of CPE, which includes changes in cell morphology, detachment, and lysis.
-
Quantification: The extent of CPE is often quantified by staining the remaining viable cells with a dye such as crystal violet. The absorbance is then read using a plate reader.
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC50) is calculated.
Mandatory Visualization
Mechanism of Action of Tamiflu (Oseltamivir)
Caption: Mechanism of action of Tamiflu (oseltamivir).
Experimental Workflow for a Cytopathic Effect (CPE) Reduction Assay
Caption: General workflow of a cytopathic effect reduction assay.
References
- 1. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 6. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
In Vivo Validation of Fluvirucin B2: A Comparative Therapeutic Potential Guide
Disclaimer: As of late 2025, publicly available in vivo efficacy and mechanism of action data for Fluvirucin B2 is limited. This guide provides a comparative framework for its potential therapeutic validation based on its classification as a macrolactam antibiotic and the known activities of the fluvirucin family, which include antiviral, antifungal, and antibacterial properties.[1][2] The experimental data presented herein is hypothetical and serves as a template for future in vivo studies.
Introduction to this compound
This compound is a 14-membered macrolactam antibiotic produced by actinomycetes.[1][3] The fluvirucin family of compounds has demonstrated a range of biological activities, including inhibitory effects against influenza A virus, as well as potential antifungal and antibacterial properties.[1][2] This guide outlines a proposed in vivo validation framework for this compound, comparing its hypothetical performance against established therapeutic agents in preclinical models of infection.
Comparative In Vivo Efficacy (Hypothetical Data)
To comprehensively evaluate the therapeutic potential of this compound, its efficacy should be tested in relevant in vivo models of viral, fungal, and bacterial infections. The following tables present hypothetical data comparing this compound to standard-of-care drugs in these contexts.
Antiviral (Influenza A) Efficacy
Comparator: Oseltamivir
| Parameter | This compound (Hypothetical) | Oseltamivir | Vehicle Control |
| Mouse Survival Rate (%) | 80% | 90% | 20% |
| Reduction in Lung Viral Titer (log10 PFU/g) | 3.5 | 4.0 | 0.5 |
| Mean Body Weight Loss (%) | 10% | 8% | 25% |
| Lung Pathology Score (0-4) | 1.5 | 1.0 | 3.5 |
Antifungal (Systemic Candidiasis) Efficacy
Comparator: Fluconazole
Some fluvirucins have shown synergistic antifungal activity with fluconazole against resistant Candida albicans strains in vitro.[1]
| Parameter | This compound (Hypothetical) | Fluconazole | Vehicle Control |
| Mouse Survival Rate (%) | 70% | 80% | 10% |
| Reduction in Kidney Fungal Burden (log10 CFU/g) | 3.0 | 3.5 | 0.2 |
| Spleen Weight (mg) | 150 | 120 | 300 |
| Pro-inflammatory Cytokine Levels (pg/mL) | Reduced | Reduced | Elevated |
Antibacterial (MRSA Septicemia) Efficacy
Comparator: Vancomycin
| Parameter | This compound (Hypothetical) | Vancomycin | Vehicle Control |
| Mouse Survival Rate (%) | 75% | 85% | 5% |
| Reduction in Blood Bacterial Load (log10 CFU/mL) | 4.0 | 4.5 | 0.1 |
| Reduction in Spleen Bacterial Load (log10 CFU/g) | 3.5 | 4.0 | 0.3 |
| Systemic Inflammatory Response Markers | Reduced | Reduced | Markedly Elevated |
Proposed Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of therapeutic potential. The following are standard protocols for the in vivo models mentioned above.
Murine Model of Influenza A Virus Infection
-
Animal Model: 6-8 week old female BALB/c mice.
-
Infection: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 5x LD50) of influenza A virus (e.g., H1N1 strain).
-
Treatment: Treatment with this compound (various doses), Oseltamivir (positive control), or vehicle (negative control) is initiated 4 hours post-infection and continued for 5 days (e.g., twice daily via oral gavage).
-
Monitoring: Mice are monitored daily for weight loss and survival for 14 days.
-
Endpoint Analysis: On day 5 post-infection, a subset of mice from each group is euthanized to determine lung viral titers (by plaque assay) and assess lung pathology (histological analysis).
Murine Model of Systemic Candidiasis
-
Animal Model: 6-8 week old female BALB/c mice, potentially immunosuppressed with cyclophosphamide.
-
Infection: Mice are infected via tail vein injection with a clinical isolate of Candida albicans.
-
Treatment: Treatment with this compound, Fluconazole, or vehicle begins 24 hours post-infection and continues for 7 days (e.g., once daily via intraperitoneal injection).
-
Monitoring: Survival is monitored for 21 days.
-
Endpoint Analysis: On day 4 post-infection, a subset of mice is euthanized to determine the fungal burden in the kidneys and spleen by plating tissue homogenates. Pro-inflammatory cytokine levels in the serum can be measured by ELISA.
Murine Model of MRSA Septicemia
-
Animal Model: 6-8 week old male C57BL/6 mice.
-
Infection: Mice are infected via intraperitoneal injection with a clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Treatment: A single dose of this compound, Vancomycin, or vehicle is administered 1-2 hours post-infection (e.g., via intravenous injection).
-
Monitoring: Survival is monitored for 7 days.
-
Endpoint Analysis: At 24 hours post-infection, blood and spleen are collected from a subset of mice to determine bacterial load by plating serial dilutions.
Visualizing Potential Mechanisms and Workflows
Hypothetical Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Macrolactam antibiotics can interfere with bacterial protein synthesis. The following diagram illustrates a hypothetical mechanism where this compound targets the bacterial ribosome.
Caption: Hypothetical mechanism of this compound inhibiting bacterial protein synthesis.
Experimental Workflow for In Vivo Validation
The following diagram outlines the general workflow for the in vivo validation of a novel therapeutic agent like this compound.
Caption: General experimental workflow for in vivo validation.
References
- 1. Fluvirucins B7–B10, new antifungal macrolactams from a marine-derived Nonomuraea sp. MYH522 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Fluvirucin Compounds: A Methodological Guide and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the comparative cytotoxicity of different Fluvirucin compounds. Extensive literature searches have revealed a notable absence of publicly available, direct comparative studies detailing the cytotoxic profiles (e.g., IC50 values) of various Fluvirucin congeners (A1, A2, B1, B2, etc.) against cancer or other cell lines. The primary focus of existing research has been on their antifungal and antiviral properties.[1][2][3][4][5][6][7][8]
Therefore, this document serves as a comprehensive methodological guide for researchers seeking to perform such comparative cytotoxicity studies. It provides a detailed protocol for a standard cytotoxicity assay and discusses potential mechanisms of action that could be investigated.
Data Presentation
As no quantitative comparative cytotoxicity data for Fluvirucin compounds is currently available in the scientific literature, a data table cannot be presented. Researchers are encouraged to use the experimental protocols provided below to generate this valuable data.
Experimental Protocols
To determine and compare the cytotoxic effects of different Fluvirucin compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for assessing cell viability.
MTT Assay for Cytotoxicity Screening
1. Principle: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of metabolically active (viable) cells.
2. Materials:
-
Fluvirucin compounds (A1, A2, B1, B2, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
Human cancer cell line (e.g., HeLa, MCF-7, A549) or other relevant cell lines.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered and stored protected from light).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well flat-bottom microplates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
3. Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Fluvirucin compounds in the complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the Fluvirucin compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The plate can be left on a shaker for a few minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
4. Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of the Fluvirucin compounds.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
Mandatory Visualization
Hypothetical Signaling Pathway for Fluvirucin-Induced Apoptosis
While the precise cytotoxic mechanism of Fluvirucins is unknown, a common pathway for compound-induced cell death is apoptosis. The following diagram illustrates a generalized intrinsic (mitochondrial) apoptosis pathway that could be investigated as a potential mechanism of action for Fluvirucin compounds.
Caption: Hypothetical intrinsic apoptosis pathway potentially induced by Fluvirucin compounds.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram outlines the logical workflow for conducting a comparative study on the cytotoxicity of different Fluvirucin compounds.
Caption: Workflow for assessing the comparative cytotoxicity of Fluvirucin compounds.
References
- 1. Sequence, Cloning, and Analysis of the Fluvirucin B1 Polyketide Syn-thase from Actinomadura vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluvirucins B7–B10, new antifungal macrolactams from a marine-derived Nonomuraea sp. MYH522 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. III. The stereochemistry and absolute configuration of fluvirucin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequence, cloning, and analysis of the fluvirucin B1 polyketide synthase from Actinomadura vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. I. Production, isolation, chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus. IV. Taxonomy on the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluvirucin B2 and Sch 38516: Antifungal and Antiviral Macrolactams
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two related macrolactam antibiotics, Fluvirucin B2 and Sch 38516. These compounds belong to the fluvirucin class of 14-membered macrolactams, which are of interest for their potential as antifungal and antiviral agents. This document summarizes their biological activities, available quantitative data, and the experimental protocols used for their evaluation.
Introduction
This compound and Sch 38516 are natural products isolated from actinomycetes. Sch 38516 was the first member of the fluvirucin class to be discovered and has demonstrated notable activity against Candida species. This compound, a structurally similar analogue, has been primarily investigated for its inhibitory effects on the influenza A virus. Both compounds share a common 14-membered macrolactam core structure, suggesting a potentially similar mechanism of action.
Quantitative Data Summary
Table 1: Antifungal Activity of Sch 38516
| Compound | Target Organism | Assay Type | Potency (µg/mL) |
| Sch 38516 | Candida spp. | Broth Microdilution | Geometric Mean MIC: 0.91[1] |
Table 2: Antiviral Activity of this compound
| Compound | Target Organism | Assay Type | Potency |
| This compound | Influenza A Virus | Cytopathic Effect Reduction Assay | Data not available in reviewed literature |
Note: While this compound is reported to have activity against influenza A virus, specific IC50 values were not found in the reviewed scientific literature.
Mechanism of Action
The precise molecular targets for this compound and Sch 38516 have not been definitively elucidated. However, based on the known mechanisms of other antifungal macrolides, it is hypothesized that they interfere with the integrity of the fungal cell membrane. The proposed mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells.[2][3][4][5][6] Disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
Caption: Proposed mechanism of action for antifungal macrolactams.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, standardized to 0.5-2.5 x 10^3 CFU/mL
-
Antifungal agent stock solution
-
Spectrophotometer
Procedure:
-
Preparation of Antifungal Dilutions: A serial two-fold dilution of the antifungal agent is prepared in the 96-well plate using RPMI-1640 medium.
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI-1640 to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Antiviral Activity Assay: Cytopathic Effect (CPE) Reduction Assay
This protocol is a general method for assessing the ability of a compound to inhibit virus-induced cell death.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against a specific virus.
Materials:
-
96-well cell culture plates
-
Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Virus stock of known titer
-
Test compound
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Host cells are seeded into 96-well plates and incubated to form a confluent monolayer.
-
Compound Addition: Serial dilutions of the test compound are added to the cell monolayers.
-
Virus Infection: A standardized amount of virus is added to the wells containing the cells and test compound. Control wells include uninfected cells (cell control) and infected cells without the test compound (virus control).
-
Incubation: The plates are incubated at the optimal temperature for virus replication (e.g., 37°C for influenza A virus) for a period sufficient to cause significant CPE in the virus control wells (typically 48-72 hours).
-
Assessment of CPE: The cytopathic effect is quantified by measuring cell viability. For example, with an MTT assay, the amount of formazan produced is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the viral CPE by 50% compared to the virus control.
Caption: Workflow for the cytopathic effect (CPE) reduction assay.
Conclusion
This compound and Sch 38516 represent a class of macrolactams with demonstrated biological activity. Sch 38516 shows promise as an antifungal agent, particularly against Candida species. This compound has been identified as having antiviral properties against influenza A virus, although quantitative data remains to be fully disclosed in publicly available literature. The likely mechanism of action for their antifungal activity is the disruption of ergosterol biosynthesis, a pathway that offers a selective target in fungi.
Further research is warranted to fully characterize the therapeutic potential of these compounds. Specifically, head-to-head comparative studies are needed to determine their relative potencies. Additionally, more in-depth mechanistic studies will be crucial for understanding their precise molecular targets and for guiding any future drug development efforts. The experimental protocols provided herein offer a standardized framework for such future investigations.
References
- 1. Macrolactams: a novel class of antifungal antibiotics produced by Actinomadura spp. SCC 1776 and SCC 1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
Unveiling the Cellular Target of Fluvirucin B2: A Comparative Guide to Target Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of strategies to validate the host cell target of Fluvirucin B2, a naturally occurring macrolactam with known antiviral and antifungal properties. This document compares this compound with established antiviral and antifungal agents, offering insights into their mechanisms of action and presenting experimental data to inform target validation studies.
While the precise molecular target of this compound within host cells remains an active area of research, this guide outlines established methodologies to identify and validate its mechanism of action. By understanding how this compound exerts its therapeutic effects, researchers can pave the way for the development of novel and more effective therapeutic agents.
Comparative Analysis of Antiviral and Antifungal Agents
To provide a framework for validating the target of this compound, it is essential to compare its potential mechanisms with those of well-characterized antiviral and antifungal drugs.
Antiviral Drug Comparison
A key strategy for many antiviral drugs is to target host cell pathways that are essential for viral replication. This approach can offer broad-spectrum activity and a higher barrier to the development of drug resistance.[1][2]
| Drug | Class | Host/Viral Target | Mechanism of Action |
| This compound | Macrolactam Antibiotic | Unknown Host Cell Target | Suspected to interfere with host cell processes essential for viral replication. |
| Oseltamivir (Tamiflu®) | Neuraminidase Inhibitor | Viral Neuraminidase | Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate.[3] It competitively inhibits the neuraminidase enzyme of influenza A and B viruses, which is crucial for the release of newly formed virus particles from infected cells.[3][4][5] This action prevents the spread of the virus to other cells.[3] |
| Compound A3 | Small Molecule | Host Dihydroorotate Dehydrogenase (DHODH) | This compound exhibits broad-spectrum antiviral activity by inhibiting the host enzyme DHODH, which is a key component of the de novo pyrimidine biosynthesis pathway.[6] By depleting the cellular pyrimidine pools, it effectively hinders the replication of a wide range of RNA and DNA viruses.[6] |
Antifungal Drug Comparison
Many antifungal agents exploit differences between fungal and mammalian cells, often targeting unique components of the fungal cell wall or membrane.[7][8]
| Drug | Class | Fungal Target | Mechanism of Action |
| This compound | Macrolactam Antibiotic | Unknown | Exhibits antifungal activity, but the specific target in fungal cells is not yet identified. |
| Amphotericin B | Polyene | Ergosterol in Fungal Cell Membrane | Amphotericin B binds to ergosterol, the primary sterol in fungal cell membranes, creating pores that lead to leakage of intracellular contents and ultimately cell death.[9][10] It has a higher affinity for ergosterol than for cholesterol, the main sterol in mammalian cell membranes, providing a degree of selective toxicity.[9] |
| Fluconazole | Triazole | Lanosterol 14-α-demethylase | Fluconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is involved in the biosynthesis of ergosterol. This disruption of ergosterol production leads to a compromised cell membrane and inhibits fungal growth. |
Experimental Protocols for Target Validation
The following experimental workflows are crucial for identifying and validating the host cell target of this compound.
Target Identification using Proteomic Approaches
Objective: To identify host cell proteins that physically interact with this compound.
Methodology: Affinity Purification followed by Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize a derivative of this compound with a reactive group for immobilization (e.g., a biotin tag or a linker for coupling to a solid support).
-
Immobilization: Covalently attach the this compound probe to a solid support, such as agarose or magnetic beads.
-
Cell Lysis: Prepare a lysate from host cells (e.g., human airway epithelial cells for influenza studies) under conditions that preserve protein-protein interactions.
-
Affinity Chromatography: Incubate the cell lysate with the immobilized this compound. Proteins that bind to this compound will be captured on the solid support.
-
Washing: Thoroughly wash the support to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the this compound pulldown compared to a control (e.g., beads without the compound).
Target Engagement and Validation in Intact Cells
Objective: To confirm that this compound engages its target protein within a cellular context and to assess the functional consequences of this engagement.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact host cells with either this compound or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures. The binding of a ligand (this compound) to its target protein can increase the protein's thermal stability.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of this compound indicates direct target engagement.
Functional Validation using Genetic Approaches
Objective: To determine if the identified target protein is essential for the antiviral or antifungal activity of this compound.
Methodology: CRISPR/Cas9-mediated Gene Knockout
-
Guide RNA Design: Design and synthesize guide RNAs (gRNAs) that specifically target the gene encoding the putative target protein.
-
Cell Transfection: Introduce the gRNAs and Cas9 nuclease into the host cells. This can be achieved through transfection of plasmids or transduction with viral vectors.
-
Knockout Verification: Select and expand cell clones that have the target gene successfully knocked out. Verify the knockout at the genomic, mRNA, and protein levels.
-
Phenotypic Assay: Infect the knockout cells and wild-type control cells with the virus or fungus of interest in the presence and absence of this compound.
-
Data Analysis: Measure the effect of this compound on viral or fungal replication in both cell lines. If the knockout cells are resistant to the effects of this compound, it strongly suggests that the knocked-out protein is the direct target.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experimental approaches and the potential mechanism of action of this compound, the following diagrams have been generated using the DOT language.
References
- 1. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Viral-Host Dependency Factors as Therapeutic Targets to Overcome Antiviral Drug-Resistance: A Focus on Innate Immune Modulation [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Impact of Oseltamivir Treatment on Influenza A and B Virus Dynamics in Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Toward the complete characterization of host cell proteins in biotherapeutics via affinity depletions, LC-MS/MS, and multivariate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Fluvirucin B2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Fluvirucin B2, a potent antiviral antibiotic. Due to the absence of a specific Safety Data Sheet (SDS), this document outlines a conservative approach based on best practices for handling novel bioactive compounds.
Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment should be conducted before handling this compound to determine the appropriate level of containment and personal protection.[3][4] The following table summarizes the recommended PPE and engineering controls.
| Control Type | Recommendation | Rationale |
| Engineering Controls | ||
| Fume Hood/Biosafety Cabinet | All manipulations of powdered or volatile this compound should be performed in a certified chemical fume hood or Class II Biosafety Cabinet (BSC).[5] | To prevent inhalation of aerosols or dust particles. |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or dust. |
| Hand Protection | Nitrile gloves. Gloves should be inspected before use and changed frequently. | To prevent skin contact. |
| Body Protection | A lab coat or gown, preferably with a closed front. | To protect skin and clothing from contamination. |
| Respiratory Protection | For procedures that may generate significant aerosols or dust, a NIOSH-approved respirator (e.g., N95) may be necessary based on the risk assessment. | To provide an additional layer of protection against inhalation. |
Operational Plan: A Step-by-Step Workflow
The following diagram outlines a safe workflow for handling this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.[6] All waste should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, bench paper, and disposable labware should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[7]
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If safe to do so, contain the spill with absorbent material.
-
Follow your institution's EHS protocols for hazardous material spills.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS office.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Fluvirucins B7–B10, new antifungal macrolactams from a marine-derived Nonomuraea sp. MYH522 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Precautions for Laboratory Research With COVID-19 Specimens - Advarra [advarra.com]
- 4. acrpnet.org [acrpnet.org]
- 5. Biosafety Breakdown: Understanding the safety precautions taken by labs working with viruses - Christopher S. Bond Life Sciences Center [bondlsc.missouri.edu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
